4'-Hydroxy-2,4-dimethoxychalcone
Description
an antiprotozoal agent
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11,18H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYODFMSUKGY-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Natural Occurrence of 4'-Hydroxy-2,4-dimethoxychalcone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and quantitative analysis of 4'-Hydroxy-2,4-dimethoxychalcone, a chalcone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
This compound is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family. These compounds are recognized for their diverse biological activities. This guide focuses on the known botanical sources of this compound and the scientific protocols for its extraction and purification.
Natural Sources
The primary natural source of this compound is the red resin, commonly known as "dragon's blood," obtained from various species of the Dracaena genus.[1][2][3] Specifically, it has been identified in the resin of Dracaena cochinchinensis and Dracaena draco.[1][2][3][4][5] The resin is produced by the plant as a defense mechanism in response to injury.[6] While flavonoids are major constituents of dragon's blood, the specific concentration of this compound can vary.[7][8]
In addition to the primary chalcone, several structurally related dihydrochalcone derivatives have also been isolated from Dracaena resin, including 4'-hydroxy-4,2'-dimethoxy-dihydrochalcone and 4'-hydroxy-2,4-dimethoxydihydrochalcone.[1][3][9][10]
Quantitative Data
Precise quantitative data for the yield of this compound from Dracaena resin is not extensively reported in the available literature. However, studies on the flavonoid content of dragon's blood provide context for the concentration of related compounds. For instance, analysis of flavonoids from the tissue culture of Dracaena cambodiana showed the presence of major dihydrochalcones at concentrations of 15.70 mg/L and 7.10 mg/L. While not the specific target compound, this indicates that chalcones can be significant components of the resin's flavonoid profile.
| Plant Source | Part Used | Compound | Quantity/Yield | Reference |
| Dracaena cochinchinensis | Resin | This compound | Present, not quantified | [1][2][3] |
| Dracaena draco | Resin | This compound | Present, not quantified | [4][5] |
| Dracaena cochinchinensis | Resin | 4'-hydroxy-4,2'-dimethoxy-dihydrochalcone | Present, not quantified | [1][3] |
| Dracaena cochinchinensis | Resin | 4'-hydroxy-2,4-dimethoxydihydrochalcone | Present, not quantified | [10][11] |
Experimental Protocols
The isolation and purification of this compound from Dracaena resin typically involve solvent extraction followed by chromatographic techniques. While a single, standardized protocol is not universally established, the following represents a composite methodology based on published phytochemical investigations of Dracaena species.[12][13]
Extraction
The dried and powdered resin of Dracaena cochinchinensis is extracted with a suitable organic solvent. Methanol is a commonly used solvent for the extraction of flavonoids.[12] The extraction is typically performed at room temperature with stirring over an extended period, followed by filtration and concentration of the extract under reduced pressure.
Fractionation
The crude extract is often subjected to a preliminary fractionation to separate compounds based on polarity. This can be achieved by liquid-liquid partitioning using a series of immiscible solvents with increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
Chromatographic Purification
The flavonoid-rich fractions, typically the chloroform and ethyl acetate fractions, are then subjected to further purification using various chromatographic methods.
-
Column Chromatography (CC): This is a primary technique for the separation of compounds. Silica gel is a common stationary phase, and elution is performed with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.[13]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for the purification of phenolic compounds. Methanol is a typical eluent.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is employed for the final purification of the isolated compounds to achieve high purity.[14][15] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.[14][15]
Structure Elucidation
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.
Visualizations
The following diagrams illustrate the general workflow for the isolation of this compound and a conceptual representation of the biosynthetic origin of chalcones.
Caption: General experimental workflow for the isolation of this compound.
Caption: Simplified biosynthetic pathway leading to the formation of chalcones.
References
- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new dihydrochalcone from dragon's blood, red resin of Dracaena cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenolic compounds of Dragon's blood from Dracaena draco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dragon’s blood secretion and its ecological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioprotective properties of Dragon's blood resin: In vitro evaluation of antioxidant activity and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydrochalcones and homoisoflavanes from the red resin of Dracaena cochinchinensis (Chinese dragon's blood) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Characterization of Two Chalcone Derivatives with Anti-Hepatitis B Virus Activity from the Endemic Socotraen Dracaena cinnabari (Dragon’s Blood Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. ptfarm.pl [ptfarm.pl]
An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-2,4-dimethoxychalcone (CAS: 151135-64-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone with significant biological activities. This document details its chemical identity, physical and chemical properties, and provides insights into experimental protocols for its characterization. Furthermore, a proposed signaling pathway associated with its biological activity is presented.
Chemical Identity and Structure
This compound, identified by the CAS number 151135-64-7, is a flavonoid precursor found in the red herbal resin of Dracaena cochinchinensis.[1][2][3][4] Its chemical structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 151135-64-7 |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one[5][6] |
| Molecular Formula | C₁₇H₁₆O₄[1][5][7] |
| SMILES | COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC[5][6] |
| InChIKey | LNEYYODFMSUKGY-UXBLZVDNSA-N[5][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 284.31 g/mol | [7][8] |
| Appearance | Powder, Solid, Light yellow to yellow | [3][5][7][9] |
| Melting Point | Data not available | [10] |
| Boiling Point | 500.1 ± 50.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 185.8 ± 23.6 °C (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5][11] |
| Purity | Typically ≥98% (as supplied by vendors) | [7] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and quality control of this compound. The following sections outline standard methodologies for determining its key physicochemical properties.
Synthesis via Claisen-Schmidt Condensation
A general and widely used method for the synthesis of chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.
-
Reaction Workflow:
Determination of Melting Point
The melting point is a critical indicator of purity.
-
Protocol:
-
Ensure the purified this compound is thoroughly dried.
-
Pack a small amount of the crystalline solid into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds.
-
Instrumentation and Conditions (Adapted from similar chalcone analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by UV-Vis spectral analysis (typically in the range of 300-400 nm for chalcones).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like methanol.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the chemical structure.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
The resulting spectra are analyzed to confirm the connectivity of atoms and the stereochemistry of the double bond.
-
Biological Activity and Proposed Signaling Pathway
This compound exhibits a range of biological activities, including antimalarial, antibacterial, and antifungal properties. [1][3][12]The antimalarial activity of similar chalcones has been linked to the inhibition of the Plasmodium falciparum ferredoxin (Fd) and NADP⁺ reductase (FNR) system, which is crucial for the parasite's survival.
Below is a proposed signaling pathway illustrating the potential mechanism of antimalarial action.
-
Proposed Antimalarial Signaling Pathway:
Proposed inhibition of the Fd-FNR pathway in P. falciparum.
Conclusion
This compound is a promising natural product with significant therapeutic potential. This guide provides a foundational understanding of its physicochemical properties and the experimental methodologies required for its characterization. The elucidation of its precise mechanisms of action through further research will be crucial for its development as a potential therapeutic agent.
References
- 1. studylib.net [studylib.net]
- 2. rsc.org [rsc.org]
- 3. This compound | CAS#:151135-64-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3-hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide on the Biological Activity of 4'-Hydroxy-2,4-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4'-Hydroxy-2,4-dimethoxychalcone (CAS No. 151135-64-7) is a natural flavonoid compound found in the red herbal resin of Dracaena cochinchinensis[1][2]. As a member of the chalcone family, which are precursors to flavonoids, this molecule has been investigated for various biological activities. Chalcones are characterized by an open-chain α,β-unsaturated ketone core connecting two aromatic rings, a structure that lends itself to a wide range of pharmacological effects. This document provides an in-depth technical overview of the currently documented biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated molecular pathways. The primary activities reported include antimalarial, antiprotozoal, antibacterial, and antifungal effects[1][3][4]. This guide consolidates the available data to serve as a resource for researchers in pharmacology and drug development.
Quantitative Biological Data
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: Antimalarial Activity
| Target Organism | Strain(s) | Parameter | Value | Reference(s) |
| Plasmodium falciparum | D6 (chloroquine-sensitive) | IC₅₀ | 4.2 µM | [1] |
| Plasmodium falciparum | W2 (chloroquine-resistant) | IC₅₀ | 4.8 µM | [1] |
Table 2: In Vivo Pharmacokinetic Properties
| Animal Model | Dosage & Route | T₁/₂ (Half-life) | Cₘₐₓ (Max. Concentration) | AUC (Area Under Curve) | Reference(s) |
| ICR Mice (4-5 weeks old) | 160 mg/kg (Oral) | 1.94 hours | 158 ng/mL | 384 ng•h/mL | [1][2] |
Profile of Biological Activities
Antimalarial Activity
This compound demonstrates notable activity against the malaria parasite Plasmodium falciparum. It is effective against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, with IC₅₀ values of 4.2 µM and 4.8 µM, respectively[1]. This suggests that its mechanism of action may differ from that of traditional quinoline-based antimalarials and could be valuable in overcoming drug resistance.
Anti-inflammatory and Anti-melanogenic Activity
While specific quantitative data for this compound is limited, a comparative study of 2'-hydroxy-2-methoxychalcone derivatives investigated its effects on inflammation and melanin synthesis. In this study, this compound (referred to as 2,4-DMC) was shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and reduce melanin synthesis in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 melanoma cells. Although found to be less potent than its 2,6'-dimethoxy isomer, the study indicated that the compound modulates the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways to exert these effects.
Other Reported Activities
The compound is broadly reported to possess antibacterial, antifungal, and antiprotozoal properties, though specific quantitative data such as Minimum Inhibitory Concentrations (MIC) or IC₅₀ values against relevant species are not detailed in the provided search results[1][3][4].
Signaling Pathways and Experimental Workflows
Inflammatory Signaling Pathway Modulation
Chalcones commonly exert anti-inflammatory effects by interfering with key signaling cascades in immune cells like macrophages. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream pathways like NF-κB and MAPK. These pathways lead to the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This compound is suggested to inhibit these processes.
Caption: LPS-induced inflammatory signaling via NF-κB and MAPK pathways.
General Experimental Workflow for In Vitro Screening
The discovery of biological activities for compounds like this compound typically follows a standardized screening process to identify and quantify its effects on cellular models.
Caption: Standard workflow for in vitro screening of a novel compound.
Experimental Protocols
In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)
This protocol outlines a typical method for determining the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum cultures.
-
Parasite Culture: Aseptically maintain cultures of P. falciparum strains (e.g., D6 and W2) in human O+ erythrocytes at a 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Incubate cultures at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
Synchronize parasite cultures to the ring stage using methods like sorbitol lysis.
-
In a 96-well microtiter plate, add 200 µL of the parasite culture (1% parasitemia, 2% hematocrit) to wells containing the serially diluted compound. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plate for 48 hours under the standard culture conditions.
-
Following incubation, lyse the red blood cells and quantify parasite growth. A common method is the SYBR Green I-based fluorescence assay, which measures the proliferation of parasite DNA.
-
-
Data Analysis: Measure fluorescence using a microplate reader. Calculate the percentage of growth inhibition relative to the negative control for each compound concentration. Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Pharmacokinetic Study in Mice
This protocol describes a general procedure for assessing the pharmacokinetic profile of a compound after oral administration to mice[1][2].
-
Animal Model: Use male ICR mice (4-5 weeks old), acclimated for at least one week before the experiment. House animals under standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water. Fast the mice overnight before dosing.
-
Compound Administration: Prepare a formulation of this compound suitable for oral gavage (e.g., suspended in a vehicle like 0.5% carboxymethylcellulose). Administer a single oral dose of 160 mg/kg to each mouse.
-
Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Place blood samples into heparinized tubes and immediately centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the compound in plasma.
-
Extract the compound from plasma samples, typically using protein precipitation or liquid-liquid extraction.
-
Inject the processed samples into the LC-MS/MS system.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (T₁/₂, Cₘₐₓ, AUC) using non-compartmental analysis with software such as WinNonlin.
Conclusion
This compound is a natural product with demonstrated biological activities, most notably against drug-sensitive and drug-resistant strains of P. falciparum. Its favorable oral pharmacokinetic profile in mice suggests potential for further development. While preliminary data indicates roles in modulating inflammatory and melanogenic pathways, these areas, along with its reported antibacterial and antifungal effects, require more extensive investigation to establish quantitative efficacy and detailed mechanisms of action. This technical guide summarizes the foundational data necessary for directing future research into the therapeutic potential of this chalcone derivative.
References
The Pharmacological Profile of Substituted Chalcones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted chalcones, a class of aromatic ketones with a distinctive 1,3-diaryl-2-propen-1-one backbone, have emerged as a significant and versatile scaffold in medicinal chemistry. These compounds, found abundantly in nature as precursors to flavonoids, exhibit a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of substituted chalcones, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.
Synthesis of Substituted Chalcones
The most common and straightforward method for synthesizing substituted chalcones is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.
General Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
Substituted acetophenone
-
Substituted benzaldehyde
-
Ethanol or Methanol
-
Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution to the cooled mixture with continuous stirring.
-
Allow the reaction to proceed at room temperature for a specified period (typically several hours), during which a precipitate of the chalcone will form.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product fully.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted chalcone.
Pharmacological Activities and Quantitative Data
Substituted chalcones have been extensively studied for a wide array of biological activities. The nature and position of substituents on the two aromatic rings play a crucial role in determining their potency and selectivity.
Anticancer Activity
Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][2][3] Their cytotoxicity against various cancer cell lines is well-documented.
Table 1: Anticancer Activity of Selected Substituted Chalcones (IC50 values in µM)
| Compound/Substituent | Cell Line | IC50 (µM) | Reference |
| 4'-Hydroxy-2,4,6,3'-tetramethoxychalcone | K562 (Leukemia) | 0.03 | [4] |
| Brominated Chalcone Derivative | Gastric Cancer Cells | 3.57 - 5.61 | [2] |
| Chalcone-Pyrazole Hybrid | HCC (Liver Cancer) | 0.5 - 4.8 | [2] |
| Thiophene-Substituted Chalcone-Ruthenium Complex | HeLa (Cervical Cancer) | 22.9 - 76.8 | [2] |
| Chalcone with Diaryl Ether Moiety | MCF-7 (Breast Cancer) | 3.44 ± 0.19 | [5] |
| Chalcone with Diaryl Ether Moiety | HepG2 (Liver Cancer) | 4.64 ± 0.23 | [5] |
| Chalcone with Diaryl Ether Moiety | HCT116 (Colon Cancer) | 6.31 ± 0.27 | [5] |
| 2'-Amino-4-methylchalcone | Cancer Cells | 31 - 38 | [6] |
Anti-inflammatory Activity
Chalcones have demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes, such as nitric oxide (NO), cyclooxygenases (COX), and lipoxygenases (LOX).
Table 2: Anti-inflammatory Activity of Selected Substituted Chalcones (IC50 values in µM)
| Compound/Substituent | Assay | IC50 (µM) | Reference |
| 2',5'-Dihydroxychalcone | Cyclooxygenase (COX) | 37.5 | [7] |
| Chalcone-Triazole Derivative | 15-Lipoxygenase (15-LOX) | 1.41 | [8] |
| Chalcone Derivative 2c | Lipoxygenase-1 (LOX-1) | 5.7 | [8] |
| Chalcone Hybrid 6a | COX-2 Inhibition | 1.103 | [9] |
| Chalcone Hybrid 6e | COX-2 Inhibition | 1.714 | [9] |
Antioxidant Activity
The antioxidant potential of chalcones is often evaluated by their ability to scavenge free radicals, a property attributed to the presence of hydroxyl and other electron-donating groups.
Table 3: Antioxidant Activity of Selected Substituted Chalcones (IC50 values)
| Compound/Substituent | Assay | IC50 | Reference |
| Chalcone Derivative JVF3 | DPPH | 61.4 µM | [10] |
| Chalcone Derivative JVC3 | ABTS | 53.76 µM | [10] |
| Chalcone Derivative JVC4 | ABTS | 50.34 µM | [10] |
| Chalcone Derivative 1 | DPPH | 0.58 ± 0.14 µM | [11] |
| Chalcone Derivative 1 | ABTS | 0.49 ± 0.3 µM | [11] |
| 4'-Phenylchalcone | DPPH | >100 µg/ml | [12] |
| 2'-Hydroxy Analog 4b | DPPH | ~30 µg/ml | [12] |
| Chalcone Derivative 5 | DPPH | >800 µg/mL | [13] |
| Chalcone Derivative 5 | ABTS | >800 µg/mL | [13] |
Antimicrobial Activity
Substituted chalcones have shown promising activity against a range of pathogenic bacteria and fungi. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).
Table 4: Antimicrobial Activity of Selected Substituted Chalcones (MIC values in µg/mL)
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Fluoro-substituted Chalcone 3 | C. albicans | 15.62 | [14] |
| Fluoro-substituted Chalcone 20 | C. albicans | 15.62 | [14] |
| Fluoro-substituted Chalcone 3 | C. glabrata | 31.25 | [14] |
| Fluoro-substituted Chalcone 13 | C. glabrata | 31.25 | [14] |
| Nitro-substituted Chalcone 6 | S. aureus | 50-100 | [1] |
| Nitro-substituted Chalcone 6 | E. coli | 100-125 | [1] |
| Nitro-substituted Chalcone 10 | C. albicans | 25 | [1] |
| Nitro-substituted Chalcone 12 | C. albicans | 25 | [1] |
| Chalcone Derivative 14 | T. rubrum | 16-32 | [15] |
Antidiabetic Activity
Certain chalcone derivatives have been found to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, suggesting their potential in managing diabetes.
Table 5: Antidiabetic Activity of Selected Substituted Chalcones (IC50 values in µM)
| Compound/Substituent | Enzyme | IC50 (µM) | Reference |
| Pyrrolidine-based Chalcone 3 | α-Amylase | 14.61 ± 0.12 | [16] |
| Pyrrolidine-based Chalcone 3 | α-Glucosidase | 25.38 ± 2.09 | [16] |
| Naphthalene-based Chalcones | α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 | [17] |
Neuroprotective Activity
Emerging research indicates that some chalcones possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.
Table 6: Neuroprotective Activity of a Synthetic Chalcone Derivative
| Compound | Effect | Model | Reference |
| AN07 (2-Hydroxy-4'-methoxychalcone) | Increased cell viability and decreased apoptosis | MG-treated SH-SY5Y cells | [18] |
| Chalcone | Increased viability, decreased Caspase III and p53 | 6-OHDA-treated PC12 cells | [19] |
Experimental Protocols for Key Assays
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the pharmacological activities of substituted chalcones.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[20][21][22]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Substituted chalcone solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the substituted chalcone and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen the antioxidant activity of compounds.
Materials:
-
DPPH solution in methanol
-
Substituted chalcone solutions of varying concentrations in methanol
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the substituted chalcone in methanol.
-
Add a fixed volume of the DPPH solution to each dilution of the chalcone solution.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance.
-
Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Antibacterial Activity: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[23][24][25][26][27]
Materials:
-
Bacterial strains
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Solutions of substituted chalcones at known concentrations
-
Standard antibiotic disks (positive control)
-
Solvent control disks (negative control)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Impregnate sterile filter paper disks with a known concentration of the substituted chalcone solution.
-
Aseptically place the impregnated disks, along with standard antibiotic and solvent control disks, onto the surface of the inoculated agar plate.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is indicative of the antibacterial activity of the chalcone.
Signaling Pathways Modulated by Substituted Chalcones
Substituted chalcones exert their pharmacological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, inflammation, and stress response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Many chalcones have been shown to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcea.org [ijcea.org]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chalcones: As Potent α-amylase Enzyme Inhibitors; Synthesis, In Vitro, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sid.ir [sid.ir]
- 20. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. "Screening a Library of Chalcone Derivatives for Antibacterial Properti" by Breena Z. Frazier [scholarworks.bellarmine.edu]
- 24. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 25. asm.org [asm.org]
- 26. microbenotes.com [microbenotes.com]
- 27. hardydiagnostics.com [hardydiagnostics.com]
The Antimicrobial Potential of 4'-Hydroxy-2,4-dimethoxychalcone: A Technical Guide for Researchers
An In-depth Review of a Promising Natural Compound for Novel Drug Development
Introduction
4'-Hydroxy-2,4-dimethoxychalcone is a natural chalcone derivative isolated from the red herbal resin of Dracaena cochinchinensis[1]. Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes the available data on its activity against a range of microorganisms, details relevant experimental protocols, and explores potential mechanisms of action.
Antimicrobial Spectrum: Current Data
While this compound has been reported to exhibit a wide range of biological activities, including antibacterial and antifungal properties, specific quantitative data on its antimicrobial spectrum remains limited in publicly available literature.[1] The following tables are presented to structure future findings and provide a framework for comparison with related chalcone compounds.
Antibacterial Activity
Quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of bacteria are not extensively documented. The table below is intended to be populated as new research becomes available.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | Data not available | Data not available | |
| Streptococcus pyogenes | Positive | Data not available | Data not available | |
| Bacillus subtilis | Positive | Data not available | Data not available | |
| Escherichia coli | Negative | Data not available | Data not available | |
| Pseudomonas aeruginosa | Negative | Data not available | Data not available | |
| Klebsiella pneumoniae | Negative | Data not available | Data not available |
Antifungal Activity
Similarly, detailed data on the antifungal spectrum of this compound is an area requiring further investigation. The following table provides a template for organizing future experimental results.
| Fungal Strain | Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Yeast | Data not available | Data not available | |
| Cryptococcus neoformans | Yeast | Data not available | Data not available | |
| Aspergillus fumigatus | Mold | Data not available | Data not available | |
| Aspergillus niger | Mold | Data not available | Data not available | |
| Trichophyton rubrum | Dermatophyte | Data not available | Data not available |
Experimental Protocols
Standardized methodologies are crucial for determining the antimicrobial spectrum of compounds like this compound. The following are detailed protocols for key experiments, based on established practices for testing chalcones and other natural products.
Broth Microdilution Assay for MIC Determination
This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the chalcone stock solution across the wells to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Inoculate the wells with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Determination of MBC/MFC
Following the MIC assay, the minimum bactericidal or fungicidal concentration can be determined.
-
Subculturing: Take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under appropriate conditions.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.
Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. However, studies on other chalcones suggest several potential targets and pathways that may be relevant.
Potential Antibacterial Mechanisms
Chalcones are known to interfere with several key bacterial processes. Potential mechanisms for this compound could include:
-
Disruption of Bacterial Membranes: The lipophilic nature of chalcones may allow them to intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Efflux Pumps: Some chalcones have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can lead to a synergistic effect when combined with conventional antibiotics.
-
Enzyme Inhibition: Chalcones may target and inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or cell wall biosynthesis.
-
Inhibition of Biofilm Formation: Several chalcones have demonstrated the ability to interfere with the formation of bacterial biofilms, which are a key factor in chronic infections and antibiotic resistance.
Potential Antifungal Mechanisms
The antifungal activity of chalcones may involve different mechanisms compared to their antibacterial action. A notable mechanism for some chalcones is the inhibition of heat shock protein 90 (Hsp90).
-
Hsp90 Inhibition: Hsp90 is a molecular chaperone that plays a critical role in the stress response and virulence of many fungal pathogens. Its inhibition can disrupt the calcineurin signaling pathway, which is essential for fungal survival and drug resistance. While this has been demonstrated for compounds like 2',4'-dihydroxychalcone, it represents a plausible mechanism for this compound that warrants investigation.
References
In Vivo Pharmacokinetics of 4'-Hydroxy-2,4-dimethoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone with recognized biological activities. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.
Quantitative Pharmacokinetic Data
The in vivo pharmacokinetic profile of this compound has been characterized in a murine model. Following oral administration, the compound exhibits discernible absorption and a relatively short half-life. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Species | Dosage | Administration Route |
| Cmax (Maximum Plasma Concentration) | 158 ng/mL | ICR Mice | 160 mg/kg | Oral |
| T1/2 (Half-life) | 1.94 hours | ICR Mice | 160 mg/kg | Oral |
| AUC (Area Under the Curve) | 384 ng•h/mL | ICR Mice | 160 mg/kg | Oral |
| Data sourced from a study in four- to five-week-old ICR mice.[1] |
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic assessment of chalcones, based on available literature.
Animal Models and Dosing
-
Animal Model: In the cited study, four- to five-week-old ICR mice were used.[1] For similar compounds, male Wistar rats are also commonly used for pharmacokinetic studies.
-
Housing: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with free access to standard laboratory chow and water.
-
Dosing Formulation: For oral administration, this compound is often formulated in a vehicle suitable for ensuring solubility and bioavailability. A common vehicle for oral dosing of chalcones is a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.
-
Administration: The compound is administered orally via gavage at a specific dosage, such as 160 mg/kg as reported for ICR mice.[1]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. Common time points for pharmacokinetic studies include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Blood is typically drawn from the tail vein or via cardiac puncture at the terminal time point.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.
-
Sample Pre-treatment: Prior to analysis, plasma samples often undergo protein precipitation to remove interfering macromolecules. This is typically achieved by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation. The supernatant is then collected for analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for the separation of chalcones.
-
Mobile Phase: A gradient elution with a binary mobile phase system, such as water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B), is typically employed.
-
Flow Rate: The flow rate is optimized for the specific column and separation, often in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate charged ions of the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective technique minimizes interference from other components in the plasma matrix.
-
-
Quantification: A calibration curve is generated using standards of known concentrations of this compound in the same biological matrix. The concentration of the analyte in the unknown samples is then determined by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study of this compound.
References
4'-Hydroxy-2,4-dimethoxychalcone: A Technical Overview of its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone derivative found in the red herbal resin of Dracaena cochinchinensis, has garnered significant interest within the scientific community.[1][2][3][4] This comprehensive technical guide provides an in-depth overview of its molecular characteristics, synthesis, and multifaceted biological activities. The document details experimental protocols for its synthesis and for the evaluation of its antimalarial, antibacterial, and anticancer properties. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a flavonoid with the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol .[5] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C17H16O4 | [5] |
| Molecular Weight | 284.31 g/mol | [5] |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |
| CAS Number | 151135-64-7 | [6] |
| Appearance | Powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6][7] |
Synthesis
The primary method for synthesizing this compound is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate acetophenone and benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is a generalized procedure based on established methods for chalcone synthesis.
Materials:
-
4-hydroxyacetophenone
-
2,4-dimethoxybenzaldehyde
-
Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Crushed ice
-
Dilute Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve equimolar amounts of 4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in methanol in a round-bottom flask.
-
Prepare a solution of potassium hydroxide or sodium hydroxide in methanol (a common catalyst concentration is 40-50%).
-
Slowly add the alkaline solution to the flask containing the acetophenone and benzaldehyde mixture while stirring at room temperature.
-
Continue stirring the reaction mixture for the specified time (can range from a few hours to overnight) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutralized.
-
A precipitate of this compound will form. Allow the mixture to stand, preferably in a refrigerator, to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure this compound.
Biological Activities and Experimental Protocols
This compound exhibits a range of biological activities, including antimalarial, antibacterial, and anticancer effects.
Antimalarial Activity
This compound has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Materials:
-
Plasmodium falciparum culture (e.g., D6 and W2 strains)
-
Human red blood cells
-
RPMI 1640 medium supplemented with human serum and hypoxanthine
-
This compound stock solution in DMSO
-
[³H]-hypoxanthine
-
Microplates (96-well)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the wells of a 96-well microplate.
-
Add the P. falciparum-infected red blood cell suspension to each well.
-
Incubate the plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 48 hours.
-
After 48 hours, add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the contents of each well onto a filter mat using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.
Antibacterial Activity
Studies have demonstrated the antibacterial potential of chalcone derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution in DMSO
-
Microplates (96-well)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial dilutions of this compound in MHB in a 96-well microplate.
-
Add the bacterial inoculum to each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth or by measuring the optical density at 600 nm.
Anticancer Activity and Signaling Pathways
Closely related chalcones have been shown to induce cell death in cancer cells through various mechanisms, including the induction of ferroptosis, endoplasmic reticulum (ER) stress, and the modulation of autophagy. A related compound, 4,4'-dimethoxychalcone (DMC), has been shown to induce ferroptosis by activating the Keap1/Nrf2/HMOX1 pathway and inhibiting ferrochelatase (FECH).[8] It also has been found to induce apoptosis in cancer cells via ER stress and disruption of autophagy.
Conclusion
This compound is a promising natural product with a diverse range of biological activities. The synthetic accessibility and the potential to modulate key cellular signaling pathways make it and its analogs attractive candidates for further investigation in the development of novel therapeutic agents. This guide provides a foundational resource for researchers to explore the full potential of this intriguing molecule.
References
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scitepress.org [scitepress.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 4'-Hydroxy-2,4-dimethoxychalcone: From Synthesis to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone derivative found in the red herbal resin of Dracaena cochinchinensis.[1][2][3] Chalcones, a class of open-chain flavonoids, are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, and this compound is no exception. It has demonstrated a remarkable spectrum of pharmacological effects, including antimalarial, antiprotozoal, antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This technical guide provides a comprehensive literature review of the research on this compound, with a focus on its synthesis, biological activities, and underlying mechanisms of action. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound
The primary method for synthesizing this compound, like other chalcones, is the Claisen-Schmidt condensation reaction.[4][5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[4][5]
Experimental Protocol: Claisen-Schmidt Condensation
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2,4-dimethoxybenzaldehyde
-
4-hydroxyacetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Mortar and pestle (for grinding techniques)[6]
-
Round-bottom flask
-
Condenser
-
Heating mantle or water bath
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: While stirring, slowly add an aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, to the reaction mixture. The base acts as a catalyst to facilitate the condensation.
-
Reaction: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is considered complete when the starting materials are no longer visible on the TLC plate.
-
Precipitation: Once the reaction is complete, the mixture is poured into cold water.
-
Neutralization: The solution is then acidified with a dilute solution of hydrochloric acid until it becomes neutral. This step protonates the chalcone product, causing it to precipitate out of the solution.
-
Isolation: The precipitated solid is collected by vacuum filtration using a Buchner funnel and washed with cold water to remove any remaining base and salts.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
A solvent-free "green synthesis" approach using grinding techniques has also been reported for chalcone synthesis, offering an environmentally friendly alternative.[6] This involves grinding the reactants and a solid base catalyst (e.g., solid NaOH) in a mortar and pestle at room temperature.[6]
Biological Activities and Quantitative Data
This compound exhibits a diverse range of biological activities. The following tables summarize the available quantitative data for its various effects.
Anticancer and Cytotoxic Activity
| Cell Line | Activity | IC50 Value | Reference |
| Plasmodium falciparum D6 | Antimalarial | 4.2 µM | [1][2] |
| Plasmodium falciparum W2 | Antimalarial | 4.8 µM | [1][2] |
| Human colorectal HCT116 cells | Antiproliferative | 4.1 µmol/L (for a related derivative) | [7] |
| Multiple Myeloma (RPMI8226) | Antiproliferative | 25.97 µM (for a related derivative) | [8] |
| Multiple Myeloma (MM.1S) | Antiproliferative | 18.36 µM (for a related derivative) | [8] |
| Multiple Myeloma (U266) | Antiproliferative | 15.02 µM (for a related derivative) | [8] |
| Breast Cancer (MCF-7) | Cytotoxic | 52.5 µM (for a related derivative) | [9] |
| Breast Cancer (MDA-MB-231) | Cytotoxic | 66.4 µM (for a related derivative) | [9] |
| Non-tumor (MCF-12F) | Cytotoxic | 232.8 µM (for a related derivative) | [9] |
| A549, HCT116, MCF7 | Cytotoxic | 41.99 ± 7.64 µM to 92.42 ± 30.91 µM (for related bis-chalcones) | [10] |
Anti-inflammatory Activity
| Assay | IC50 Value | Reference |
| TNFα-induced NF-κB activation | ~30 µM (for 4'-hydroxychalcone) | [11] |
Antioxidant Activity
| Assay | Activity/IC50 Value | Reference |
| DPPH radical scavenging | IC50 190 µg/mL (for a related derivative) | [12] |
| DPPH radical scavenging | 82.4% scavenging (for a related derivative) | [13] |
| Inhibition of lipid peroxidation | 82.3% inhibition (for a related derivative) | [13] |
Antibacterial Activity
| Bacteria | MIC Value | Reference |
| Staphylococcus aureus | 645 µg/mL (for a related derivative) | [14] |
| Escherichia coli | 812 µg/mL (for a related derivative) | [14] |
Pharmacokinetic Data
| Parameter | Value (in ICR mice, 160 mg/kg oral) | Reference |
| T1/2 (Half-life) | 1.94 hours | [1][2] |
| Cmax (Maximum Concentration) | 158 ng/mL | [1][2] |
| AUC (Area Under the Curve) | 384 ng•h/mL | [1][2] |
Experimental Protocols for Biological Assays
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution in methanol or ethanol
-
This compound solutions at various concentrations
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at different concentrations with a DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Mechanisms of Action
Research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound and related chalcones. Key signaling pathways implicated include the NF-κB and MAPK pathways, as well as the induction of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer and inflammatory diseases. Chalcones have been shown to inhibit NF-κB activation.[4][15][16][17]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Chalcones have been observed to modulate these pathways, often leading to anticancer effects.[7][16][18][19]
Caption: Modulation of MAPK signaling pathways by this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Chalcones, including this compound, have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of the mitochondrial membrane potential.[7][8][12][18][20][21][22]
Caption: Induction of apoptosis via the mitochondrial pathway by this compound.
Conclusion
This compound is a promising natural product with a wide array of biological activities, making it a compelling candidate for further investigation in drug discovery and development. Its synthesis is readily achievable through the Claisen-Schmidt condensation. The compound has demonstrated significant anticancer, anti-inflammatory, and antioxidant effects, among others. The underlying mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to explore the therapeutic potential of this and other related chalcones. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its clinical utility.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. scitepress.org [scitepress.org]
- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chalcone inhibits the activation of NF-kappaB and STAT3 in endothelial cells via endogenous electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. O-prenylchalcones inhibit cell proliferation and activate apoptosis by inducing mitochondrial dysfunction in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxychalcones: A Technical Guide to Their Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of hydroxychalcones, a class of compounds belonging to the flavonoid family. Renowned for their diverse pharmacological activities, hydroxychalcones have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[1][2][3][4] This document details their mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of the critical signaling pathways involved.
Introduction to Hydroxychalcones and Inflammation
Chalcones are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] The presence and position of hydroxyl (-OH) groups on these aromatic rings are crucial for their biological activities, including their potent anti-inflammatory effects.[5][6] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Hydroxychalcones exert their anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.[5][6][7]
Mechanisms of Anti-inflammatory Action
Hydroxychalcones employ a multi-pronged approach to quell the inflammatory response, primarily by targeting key signaling pathways and enzymes involved in the production of inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[8] Several studies have demonstrated that hydroxychalcones can effectively inhibit the activation of NF-κB.[7][9][10][11] For instance, 4'-hydroxychalcone has been shown to inhibit TNFα-induced NF-κB pathway activation in a dose-dependent manner by inhibiting proteasome activity, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p50/p65 NF-κB subunits.[9] Similarly, 2'-hydroxychalcone has been found to inhibit the activation of NF-κB, thereby blocking the expression of cell adhesion molecules crucial for the inflammatory response.[11]
Mitogen-activated protein kinase (MAPK) signaling cascades are also critical in regulating the production of inflammatory cytokines and mediators. Hydroxychalcones have been shown to interfere with these pathways. For example, 2′-hydroxy-3,6′-dimethoxychalcone suppresses the production of pro-inflammatory mediators and cytokines through the MAPK and NF-κB signaling pathways in LPS-stimulated RAW 264.7 cells.[12]
Hydroxychalcones are potent inhibitors of enzymes that catalyze the synthesis of inflammatory mediators.
-
Cyclooxygenases (COX): These enzymes are responsible for the production of prostaglandins. Many hydroxychalcones exhibit inhibitory activity against COX, with a particular emphasis on the inducible isoform, COX-2.[1][7][13]
-
Lipoxygenases (LOX): LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Several hydroxychalcone derivatives have been identified as potent LOX inhibitors.[5][6] For instance, 2',5'-dimethoxy-3,4-dihydroxychalcone has been found to inhibit 5-lipoxygenase more effectively than quercetin.[14]
-
Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to inflammation. Hydroxychalcones can suppress the expression of iNOS, thereby reducing NO production.[7][15]
Quantitative Anti-inflammatory Data
The following tables summarize the in vitro inhibitory activities of various hydroxychalcones against key inflammatory targets.
Table 1: Inhibition of Pro-inflammatory Enzymes by Hydroxychalcones
| Compound | Target | IC50 (µM) | Cell Line/Assay Condition | Reference |
| 2',5'-dihydroxychalcone derivative | β-glucuronidase release | 1.6 ± 0.2 | Rat neutrophils (fMLP/CB stimulated) | [16][17] |
| 2',5'-dihydroxychalcone derivative | Lysozyme release | 1.4 ± 0.2 | Rat neutrophils (fMLP/CB stimulated) | [16][17] |
| 2',5'-dialkoxychalcone derivative | Nitric Oxide (NO) formation | 0.7 ± 0.06 | Murine microglial cells (N9, LPS stimulated) | [16][17] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | Nitric Oxide (NO) production | 1.10 | BV-2 microglial cells (LPS-activated) | [15][18] |
| 2′-hydroxy-3,4,5-trimethoxychalcone | Nitric Oxide (NO) production | 2.26 | BV-2 microglial cells (LPS-activated) | [15][18] |
| Chalcone 3c | Soybean Lipoxygenase (LOX) | 45 | In vitro enzyme assay | [19] |
| Chalcone 3h | Soybean Lipoxygenase (LOX) | 55 | In vitro enzyme assay | [19] |
| (E)-2-O-farnesyl chalcone | Lipoxygenase-1 (LOX-1) | 5.7 | In vitro enzyme assay | [20] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | COX-2 | 0.092 | In vitro enzyme assay | [21] |
| (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (C64) | 5-LOX | 0.136 | In vitro enzyme assay | [21] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Hydroxychalcones
| Compound | Cytokine Inhibited | Cell Line | Inducer | Reference |
| 2'-hydroxychalcone derivatives | TNF-α | RAW 264.7 | LPS | [2] |
| 4-hydroxy-4′-methoxychalcone | TNF-α, IL-6 | Not specified | Not specified | [15] |
| 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone | TNF-α, IL-1β, IL-6 | BV2 macrophages | LPS | [15] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | IL-1a, IL-6, IL-10 | BV-2 microglial cells | LPS | [15][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of common experimental protocols used to evaluate the anti-inflammatory properties of hydroxychalcones.
This assay measures the inhibitory effect of a compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the hydroxychalcone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This assay determines the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing hematin and a suitable substrate (e.g., arachidonic acid).
-
Incubation: Incubate the enzyme with the test compound at various concentrations for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
This is a classic model of acute inflammation.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the hydroxychalcone or vehicle control orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Structure-Activity Relationships (SAR)
The anti-inflammatory activity of hydroxychalcones is significantly influenced by the substitution pattern on their aromatic rings. Generally, the presence of hydroxyl and methoxy groups enhances their potency.[5][6][15][18] For instance, a study on 2'-hydroxychalcones suggested that electron-donating groups on both aromatic rings contribute to strong anti-inflammatory properties.[15][18] The position of the hydroxyl group is also critical, with 2'-hydroxychalcones often exhibiting potent activity.
Conclusion and Future Directions
Hydroxychalcones represent a promising class of natural and synthetic compounds with significant anti-inflammatory potential. Their ability to modulate multiple key inflammatory pathways, including NF-κB and MAPK, and inhibit pro-inflammatory enzymes like COX and LOX, makes them attractive candidates for the development of novel therapeutics for a variety of inflammatory diseases. Future research should focus on optimizing the structure of hydroxychalcones to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in humans. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of these remarkable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2'-hydroxychalcone inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcones as Potential Cyclooxygenase-2 Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
Methodological & Application
Synthesis Protocol for 4'-Hydroxy-2,4-dimethoxychalcone: A Detailed Application Note for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of 4'-Hydroxy-2,4-dimethoxychalcone, a chalcone derivative of interest to researchers in drug development and medicinal chemistry. The synthesis is based on the well-established Claisen-Schmidt condensation reaction. This protocol outlines two common methods: a conventional solvent-based approach and a solvent-free grinding method, offering flexibility based on available laboratory resources and green chemistry preferences. Detailed experimental procedures, tables of reactants and expected products, and diagrams illustrating the workflow are provided to ensure reproducibility.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core. They are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This compound, with its specific substitution pattern, is a promising candidate for further investigation in drug discovery programs. This document details the synthetic route to obtain this compound via the Claisen-Schmidt condensation of 4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde.
The Claisen-Schmidt condensation is a reliable and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. This protocol presents both a traditional approach using a solvent and a more environmentally friendly solvent-free grinding technique.
Materials and Methods
Reactants and Solvents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | Reactant (Ketone) |
| 2,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Reactant (Aldehyde) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Catalyst |
| or Potassium Hydroxide (KOH) | KOH | 56.11 | Catalyst |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent (Conventional Method) |
| Deionized Water | H₂O | 18.02 | Work-up |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | TLC Eluent |
| Hexane | C₆H₁₄ | 86.18 | TLC Eluent |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for grinding method)
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
NMR spectrometer (for characterization)
-
Mass spectrometer (for characterization)
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Protocol 1: Conventional Solvent-Based Synthesis
This method employs a solvent for the reaction and is a widely used procedure for Claisen-Schmidt condensations.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of 2,4-dimethoxybenzaldehyde in a suitable amount of ethanol (e.g., 20-30 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 20 mmol in 5-10 mL of water) or potassium hydroxide. The reaction mixture is typically stirred for a period ranging from a few hours to 24 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure this compound.[1]
Protocol 2: Solvent-Free Grinding Synthesis (Green Chemistry Approach)
This method is an environmentally friendly alternative that avoids the use of organic solvents during the reaction.[1]
Procedure:
-
Reactant Mixture: Place 10 mmol of 4-hydroxyacetophenone, 10 mmol of 2,4-dimethoxybenzaldehyde, and a catalytic amount of solid sodium hydroxide or potassium hydroxide (e.g., 5-10 mmol) in a mortar.
-
Grinding: Grind the mixture using a pestle at room temperature for a specified time, typically ranging from 15 to 60 minutes. The mixture may turn into a paste or solid.[1]
-
Reaction Monitoring: The reaction progress can be checked by taking a small sample and analyzing it by TLC.
-
Work-up: After the reaction is complete, add cold water to the mortar and triturate the solid.
-
Isolation of Crude Product: Transfer the slurry to a beaker, neutralize with dilute hydrochloric acid, and collect the solid product by vacuum filtration. Wash the solid with cold water and dry.
-
Purification: Purify the crude product by recrystallization from ethanol.[1]
Data Presentation
Expected Product Characteristics
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| This compound | C₁₇H₁₆O₄ | 284.31 | 151135-64-7 | Yellowish solid |
Note: The physical appearance and melting point should be determined experimentally.
Reaction Parameters and Expected Outcomes
| Parameter | Conventional Method | Grinding Method |
| Reaction Time | Several hours to 24 hours | 15 - 60 minutes |
| Catalyst | NaOH or KOH (aqueous solution) | NaOH or KOH (solid) |
| Solvent | Ethanol | None |
| Yield | Yields for chalcone synthesis can vary widely, typically from 40% to over 90% depending on the specific substrates and conditions.[1] | Generally high yields are reported for grinding methods. |
Note: The exact yield should be calculated after the synthesis and purification based on the limiting reagent.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Claisen-Schmidt Condensation Mechanism
Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.
Conclusion
The protocols described in this application note provide a clear and detailed guide for the synthesis of this compound. Both the conventional and grinding methods are effective, with the latter offering a more environmentally benign option. Researchers can adapt these protocols based on their specific laboratory setup and objectives. The successful synthesis of this chalcone will enable further studies into its biological activities and potential therapeutic applications. It is recommended to perform full analytical characterization (NMR, Mass Spectrometry, and Melting Point) to confirm the identity and purity of the final product.
References
Application Notes and Protocols for the Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone via Claisen-Schmidt Condensation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of natural compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant attention in medicinal chemistry and drug development due to their wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The synthesis of novel chalcone derivatives is a key area of research for the development of new therapeutic agents.
The Claisen-Schmidt condensation is a reliable and widely employed method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. The versatility of this reaction allows for the introduction of various substituents on the aromatic rings, enabling the fine-tuning of the pharmacological properties of the resulting chalcone. This document provides detailed application notes and protocols for the synthesis of a specific chalcone, 4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring derivative found in the red herbal resin of Dracaena cochinchinensis.[1][2]
Principle of the Reaction
The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde. The reaction is typically carried out in an alcoholic solvent with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), as the catalyst. The base abstracts an α-proton from the 4-hydroxyacetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dimethoxybenzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the stable α,β-unsaturated ketone, this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Reagents
-
4-Hydroxyacetophenone
-
2,4-Dimethoxybenzaldehyde
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Distilled water
-
Ethyl acetate (for TLC)
-
n-Hexane (for TLC)
-
Silica gel for thin-layer chromatography (TLC) plates
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Melting point apparatus
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Synthesis Procedure
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it to the ethanolic solution of 4-hydroxyacetophenone.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
-
Addition of the Aldehyde:
-
To the stirred solution, add 2,4-dimethoxybenzaldehyde (1 equivalent) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Continue stirring the reaction mixture at room temperature for 24-48 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:n-hexane, 3:7 v/v).
-
-
Work-up and Isolation:
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding 10% hydrochloric acid until the pH is acidic (pH 2-3).
-
A yellow solid precipitate of this compound will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water to remove any inorganic impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystalline this compound.
-
-
Drying and Characterization:
-
Dry the purified product in a desiccator or a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value |
| Reactants | |
| 4-Hydroxyacetophenone | 1.0 equivalent |
| 2,4-Dimethoxybenzaldehyde | 1.0 equivalent |
| Sodium Hydroxide | 2.5 equivalents |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 24 - 48 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| Appearance | Yellow solid |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | Predicted values based on similar structures: 3.85 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃), 6.45-6.55 (m, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 7.50 (d, 1H, α-H), 7.85 (d, 1H, β-H), 7.95 (d, 2H, Ar-H), 8.10 (d, 1H, Ar-H). |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted values based on similar structures: 55.5 (-OCH₃), 55.8 (-OCH₃), 98.5, 105.2, 114.5, 116.0, 120.0, 128.0, 130.5, 131.0, 142.0, 160.0, 161.5, 163.0, 191.0 (C=O). |
Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Reaction mechanism of the Claisen-Schmidt condensation.
Experimental Workflow
References
Application Notes and Protocols for the ¹H-NMR and ¹³C-NMR Characterization of Dimethoxychalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone core linking two aromatic rings. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of a chalcone derivative is intricately linked to its substitution pattern on the aromatic rings.
Dimethoxychalcones, featuring two methoxy (-OCH₃) groups, represent a prominent subgroup with enhanced biological potential. The precise location of these methoxy groups on either of the two aromatic rings (Ring A, attached to the carbonyl, and Ring B, attached to the β-carbon) dramatically influences the molecule's electronic properties and, consequently, its interaction with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is an indispensable tool for the unambiguous structural elucidation and characterization of these isomers. This document provides a detailed guide to the NMR characterization of dimethoxychalcones, including tabulated spectral data for various isomers, a comprehensive experimental protocol for NMR analysis, and visual aids to understand the molecular structure and experimental workflow.
¹H-NMR and ¹³C-NMR Spectral Data of Dimethoxychalcone Isomers
The chemical shifts (δ) in ¹H and ¹³C-NMR spectra are highly sensitive to the electronic environment of the nuclei. The position of the electron-donating methoxy groups significantly influences the shielding and deshielding of nearby protons and carbons, leading to distinct spectral fingerprints for each isomer. The following tables summarize the characteristic ¹H and ¹³C-NMR chemical shifts for several dimethoxychalcone isomers. All data is reported in parts per million (ppm) relative to a standard reference. The solvent used for analysis can cause slight variations in chemical shifts.
Table 1: ¹H-NMR Spectral Data for Selected Dimethoxychalcone Isomers
| Compound | H-α (δ, ppm) | H-β (δ, ppm) | -OCH₃ (δ, ppm) | Aromatic Protons (Ring A) (δ, ppm) | Aromatic Protons (Ring B) (δ, ppm) | Jα,β (Hz) |
| 2',4'-Dimethoxychalcone | ~7.8 | ~7.9 | ~3.9, ~3.8 | ~6.5-7.7 | ~7.4-7.6 | ~15.5 |
| 3',4'-Dimethoxychalcone | ~7.4 | ~7.8 | ~3.9 (x2) | ~7.5-7.7 | ~6.9-7.2 | ~15.6 |
| 3,4-Dimethoxychalcone | ~7.37 | ~7.75 | 3.94, 3.92 | ~7.9-8.0 | 7.33 (d), 7.21 (s), 6.92 (d) | ~15.6 |
| 4,4'-Dimethoxychalcone | ~7.4 | ~7.8 | ~3.9, ~3.8 | ~8.0 (d) | ~6.9 (d), ~7.6 (d) | ~15.5 |
Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. 'd' denotes a doublet, and 's' denotes a singlet.
Table 2: ¹³C-NMR Spectral Data for Selected Dimethoxychalcone Isomers
| Compound | C=O (δ, ppm) | C-α (δ, ppm) | C-β (δ, ppm) | -OCH₃ (δ, ppm) | Aromatic Carbons (Ring A) (δ, ppm) | Aromatic Carbons (Ring B) (δ, ppm) |
| 2',4'-Dimethoxychalcone | ~192 | ~122 | ~145 | ~56 (x2) | ~98, 105, 131, 133, 161, 165 | ~128-135 |
| 3',4'-Dimethoxychalcone | ~189 | ~120 | ~145 | ~56 (x2) | ~110, 111, 123, 131, 149, 154 | ~128-135 |
| 3,4-Dimethoxychalcone | 190.4 | 122.5 | 144.9 | 56.1, 56.0 | 128.5, 129.9, 138.3, 130.8 | 110.1, 111.2, 123.0, 127.8, 149.3, 151.4 |
| 4,4'-Dimethoxychalcone | ~189 | ~119 | ~144 | ~55.5 (x2) | ~114, 130, 131, 163 | ~114, 128, 130, 161 |
Note: The number of distinct aromatic signals will depend on the symmetry of the substitution pattern.
Experimental Protocols
Synthesis of Dimethoxychalcones (General Claisen-Schmidt Condensation)
Dimethoxychalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriately substituted acetophenone and a substituted benzaldehyde.
Materials:
-
Substituted acetophenone (e.g., 2',4'-dimethoxyacetophenone)
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-50%)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) in ethanol or methanol in a flask equipped with a magnetic stirrer.
-
Add the substituted benzaldehyde (1 equivalent) to the solution and stir to mix.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water or a mixture of crushed ice and dilute HCl to precipitate the chalcone.
-
Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.
-
Dry the purified crystals and determine the melting point and yield.
¹H-NMR and ¹³C-NMR Spectroscopic Analysis
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
-
NMR tubes (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)
-
Pipettes and vials for sample preparation
Sample Preparation Protocol:
-
Accurately weigh approximately 5-10 mg of the purified dimethoxychalcone sample.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the chosen solvent dissolves the sample completely.
-
If not using the residual solvent peak as a reference, add a small amount of TMS to the solution.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition Protocol:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.
-
For ¹H-NMR:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans (e.g., 8-16 scans for sufficient signal-to-noise ratio).
-
Acquire the Free Induction Decay (FID).
-
-
For ¹³C-NMR:
-
Set the appropriate spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set a significantly higher number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Process the acquired FID data by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.
-
Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Reference the spectrum using the TMS signal at 0 ppm or the characteristic residual peak of the deuterated solvent (e.g., 7.26 ppm for CDCl₃ in ¹H-NMR, 77.16 ppm for CDCl₃ in ¹³C-NMR).
Visualizations
The following diagrams, generated using the DOT language, illustrate the general structure of dimethoxychalcones and the experimental workflow for their NMR characterization.
Caption: General chemical structure of a dimethoxychalcone.
Application Notes and Protocols for Antimicrobial Assays with 4'-Hydroxy-2,4-dimethoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Hydroxy-2,4-dimethoxychalcone is a natural chalcone derivative found in the red herbal resin of Dracaena cochinchinensis[1][2]. Chalcones represent a significant class of flavonoids, chemically defined as 1,3-diphenyl-2-propen-1-one, and serve as precursors for flavonoids and isoflavonoids[3][4]. This compound has demonstrated a wide spectrum of biological activities, including antimalarial, antiprotozoal, antibacterial, and antifungal properties, making it a compound of interest for therapeutic research[1][2]. These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound using standard laboratory methods.
Potential Antimicrobial Mechanism of Action: While the precise mechanism for this compound is a subject of ongoing research, chalcones, in general, are known to exert their antimicrobial effects through various pathways. These can include the disruption of bacterial cell membrane integrity, inhibition of crucial enzymes involved in microbial metabolism, and interference with nucleic acid synthesis[5]. The diagram below illustrates these potential targets within a bacterial cell.
Quantitative Data Summary
The following tables should be used to record and summarize the quantitative results obtained from the antimicrobial assays.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Data This table is for recording results from broth microdilution assays. All concentrations are in µg/mL.
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 90028 | ||||
| (Add other strains) | |||||
| Interpretation: An MBC/MIC ratio ≤ 4 typically indicates bactericidal activity, while a ratio > 4 suggests bacteriostatic activity[6]. |
Table 2: Zone of Inhibition Data This table is for recording results from the agar disk diffusion assay. Diameters are measured in millimeters (mm).
| Microorganism | Strain (e.g., ATCC) | Disk Content (µg) | Zone of Inhibition (mm) | Interpretation** |
| Staphylococcus aureus | ATCC 29213 | 30 | ||
| Escherichia coli | ATCC 25922 | 30 | ||
| Pseudomonas aeruginosa | ATCC 27853 | 30 | ||
| Candida albicans | ATCC 90028 | 30 | ||
| (Add other strains) | ||||
| *Interpretation is based on standardized guidelines (e.g., CLSI), where available. For novel compounds, it reflects relative activity. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7][8].
Methodology:
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be prepared in appropriate broth (e.g., Mueller-Hinton Broth - MHB)[9]. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity.
-
Plate Preparation: Dispense 50 µL of sterile broth into wells A1 through A12 of a 96-well microtiter plate. Add 100 µL into the remaining wells that will be used for the assay.
-
Serial Dilution: Add 100 µL of the chalcone stock solution (prepared at twice the highest desired final concentration) to well A1. Mix thoroughly and transfer 100 µL from well A1 to A2. Repeat this two-fold serial dilution across the row to well A10. Discard the final 100 µL from well A10. Wells A11 (broth + inoculum) and A12 (broth only) will serve as the positive growth control and sterility control, respectively[10][11].
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[12]. Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well[10].
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (A1 to A11), resulting in a final volume of 200 µL. The final concentration of the chalcone will now be half of the initial dilution series.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions[10].
-
Result Interpretation: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed[7].
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[6][13]. This test is performed after the MIC has been determined.
Methodology:
-
Selection of Wells: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells)[13][14].
-
Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a standardized volume (e.g., 10 µL) from each clear well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[13][15].
Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound[12][16].
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol[12].
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage[17].
-
Disk Preparation and Application: Aseptically apply sterile paper disks (6 mm diameter) to the inoculated agar surface. Pipette a specific volume of the this compound solution (at a known concentration) onto each disk. A solvent control disk (with DMSO only) and a positive control antibiotic disk should be included. Ensure disks are placed at least 24 mm apart[18].
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours[16].
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone indicates the relative susceptibility of the microorganism to the compound[19].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 10. goldbio.com [goldbio.com]
- 11. protocols.io [protocols.io]
- 12. asm.org [asm.org]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microchemlab.com [microchemlab.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for DPPH Assay in Measuring Antioxidant Activity of Chalcones
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay for the determination of antioxidant activity in chalcones, a class of compounds with significant therapeutic potential.
Introduction to the DPPH Assay and Chalcones
Chalcones are naturally occurring and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.[1][2][3]
The antioxidant capacity of chalcones is a key area of investigation, as oxidative stress is implicated in numerous disease pathologies. The DPPH assay is a widely adopted method for evaluating the free radical scavenging ability of compounds.[4][5] It is a rapid, simple, and cost-effective technique that relies on the use of a stable free radical, DPPH.[6]
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[6][7] DPPH is a dark-colored crystalline powder that forms a deep violet solution in organic solvents like methanol or ethanol, exhibiting a strong absorbance maximum around 517 nm.[4]
When an antioxidant compound, such as a chalcone, is added to the DPPH solution, it reduces the DPPH radical to the corresponding pale yellow hydrazine (DPPH-H).[4] This reduction leads to a decrease in absorbance at 517 nm, and the degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[4] The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[7] A lower IC50 value indicates a higher antioxidant potency.[7]
Data Presentation: Antioxidant Activity of Chalcones (IC50 Values)
The following table summarizes the DPPH radical scavenging activity of various chalcone derivatives as reported in the scientific literature. This data allows for a comparative analysis of the antioxidant potential of different chalcone structures.
| Chalcone Derivative | DPPH Scavenging IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Source |
| JVF3 | 61.4 | Ascorbic Acid | 54.08 | [8] |
| 3a | 65.08 | Ascorbic Acid | Not specified in this context | [9] |
| 3c | 70.06 | Ascorbic Acid | Not specified in this context | [9] |
| 3d | 63.03 | Ascorbic Acid | Not specified in this context | [9] |
| 3e | 85.07 | Ascorbic Acid | Not specified in this context | [9] |
| Chalcone 5 | >800 µg/mL | Ascorbic Acid | 12.75 ± 0.25 µg/mL | [3] |
| Chalcone 6 | >800 µg/mL | Ascorbic Acid | 12.75 ± 0.25 µg/mL | [3] |
| Chalcone 7 | >800 µg/mL | Ascorbic Acid | 12.75 ± 0.25 µg/mL | [3] |
| Chalcone 8 | >800 µg/mL | Ascorbic Acid | 12.75 ± 0.25 µg/mL | [3] |
*Note: In this study, the chalcones did not inhibit 50% of the DPPH radical even at the highest tested concentration of 800 µg/mL, indicating limited activity in this specific assay.
Experimental Protocols
This section provides a detailed methodology for conducting the DPPH assay to evaluate the antioxidant activity of chalcones.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (spectrophotometric grade)
-
Chalcone samples
-
Ascorbic acid (or other suitable standard antioxidant)
-
96-well microplates or quartz cuvettes
-
Spectrophotometer (UV-Vis) capable of reading at 517 nm
-
Micropipettes
-
Vortex mixer
Preparation of Solutions
4.2.1. DPPH Stock Solution (e.g., 0.1 mM)
-
Calculate the required mass of DPPH for the desired volume and concentration. For example, for 100 mL of a 0.1 mM solution, dissolve 3.94 mg of DPPH (Molar Mass = 394.32 g/mol ) in 100 mL of methanol or ethanol.[7]
-
Store the DPPH solution in a dark, amber-colored bottle and protect it from light to prevent degradation.[7] It is recommended to prepare this solution fresh daily.[7]
4.2.2. Chalcone Sample Solutions
-
Prepare a stock solution of each chalcone sample in a suitable solvent (e.g., methanol, ethanol, or DMSO) at a known concentration (e.g., 1 mg/mL or 1 mM). Ensure the solvent used is compatible with the assay.[7]
-
From the stock solution, prepare a series of dilutions at different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL or µM).[10]
4.2.3. Standard Antioxidant Solution (e.g., Ascorbic Acid)
-
Prepare a stock solution of the standard antioxidant (e.g., ascorbic acid) in the same solvent used for the chalcone samples.
-
Prepare a series of dilutions of the standard antioxidant at concentrations comparable to the chalcone samples.
Assay Procedure
-
Reaction Setup: In a 96-well microplate or individual test tubes, add a specific volume of the chalcone sample dilutions (e.g., 100 µL).[1]
-
Blank Preparation: Prepare a blank for each sample concentration containing the sample solution and the solvent (e.g., methanol) instead of the DPPH solution to account for any background absorbance of the chalcone.
-
Control Preparation: Prepare a control sample containing the solvent used for the samples and the DPPH solution.
-
Initiate the Reaction: Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well/tube containing the sample and the control.[1] Mix the contents thoroughly.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 20-30 minutes).[7][8] The incubation time should be optimized based on the reaction kinetics of the specific chalcones being tested.
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a spectrophotometer.[7][8]
Calculation of Radical Scavenging Activity
The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [9]
Determination of IC50 Value
The IC50 value is determined by plotting the percentage of scavenging activity against the corresponding concentrations of the chalcone samples. The concentration that causes a 50% reduction in the initial DPPH concentration is the IC50 value.[7] This can be calculated using linear regression analysis.
Visualizations
Signaling Pathway: Principle of the DPPH Assay
Caption: Principle of the DPPH radical scavenging assay.
Experimental Workflow of the DPPH Assay
Caption: Experimental workflow for the DPPH assay.
References
- 1. sciensage.info [sciensage.info]
- 2. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ijcea.org [ijcea.org]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols: 4'-Hydroxy-2,4-dimethoxychalcone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4'-Hydroxy-2,4-dimethoxychalcone in cell culture-based research, with a focus on its anticipated anticancer, anti-inflammatory, and antioxidant properties. The protocols detailed below are based on established methodologies for evaluating chalcones and related compounds.
Introduction
This compound is a member of the chalcone family, a class of aromatic ketones that are precursors to flavonoids and are abundant in edible plants. Chalcones are known for their diverse pharmacological activities. While extensive research is available on various substituted chalcones, this document focuses on the cell culture applications of this compound, drawing insights from its structural analogs where direct data is not yet available. This compound is of significant interest for its potential therapeutic applications, including oncology and inflammatory diseases.
Potential Biological Activities and Applications
Based on studies of structurally similar chalcones, this compound is predicted to exhibit the following activities:
-
Anticancer Activity: Many chalcone derivatives demonstrate potent cytotoxicity against a range of cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death), disruption of the cell cycle, and modulation of key signaling pathways that govern cell survival and proliferation.
-
Anti-inflammatory Activity: Chalcones have been shown to suppress inflammatory responses. This is often achieved by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways like NF-κB and MAPK.
-
Antioxidant Activity: The phenolic hydroxyl group in this compound suggests potential antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress.
-
Neuroprotective Effects: Several flavonoids and chalcones have demonstrated the ability to protect neuronal cells from damage induced by toxins and oxidative stress, suggesting a potential role in the study of neurodegenerative diseases.
Quantitative Data Summary
Quantitative data for this compound is limited in the public domain. The following table includes data for a closely related compound, 4'-hydroxy-2',6'-dimethoxychalcone , to provide an indication of the potential potency. Researchers are encouraged to determine the specific IC50 values for this compound in their cell lines of interest.
Table 1: Antiproliferative Activity of a Structurally Similar Chalcone (4'-hydroxy-2',6'-dimethoxychalcone)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 8.59 | [1] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 2.54 | [1] |
| HCT116 (p53+/+) | Colon Carcinoma | >80 | [1] |
| HCT116 (p53-/-) | Colon Carcinoma | >80 | [1] |
| U87MG | Glioblastoma | 58.63 | [1] |
| HepG2 | Hepatocellular Carcinoma | 58.63 | [1] |
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Analysis of Apoptotic Proteins by Western Blot
This protocol details the investigation of key apoptotic protein expression changes following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described previously.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Putative Signaling Pathways
Based on the known mechanisms of similar chalcones, this compound may exert its effects through the following signaling pathways. These representations are hypothetical and require experimental validation for this specific compound.
Intrinsic Apoptosis Pathway
Many chalcones induce apoptosis through the mitochondrial-mediated intrinsic pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Intrinsic Apoptosis Pathway
Caption: Putative intrinsic apoptosis pathway induced by the chalcone.
Anti-inflammatory NF-κB Pathway
Chalcones can inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the degradation of IκBα, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to a decrease in the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
Caption: Putative inhibition of the NF-κB pathway by the chalcone.
MAPK Signaling Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell proliferation, differentiation, and apoptosis. The activation of JNK and p38, alongside the modulation of ERK, is a mechanism by which some chalcones induce apoptosis in cancer cells.
MAPK Signaling Pathway
Caption: Putative activation of pro-apoptotic MAPK pathways.
Disclaimer: The signaling pathways depicted are based on the known activities of structurally related chalcones and serve as a guide for potential mechanisms of action for this compound. These pathways should be experimentally verified for the specific compound and cell line of interest.
References
In Vitro Anti-inflammatory Assays for Chalcones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the in vitro anti-inflammatory properties of chalcones. Chalcones are a class of natural and synthetic compounds known for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines, and the regulation of signaling cascades like Nuclear Factor-kappa B (NF-κB).[1][2]
The following protocols are designed for use in a research setting to screen and characterize the anti-inflammatory potential of chalcone derivatives. The murine macrophage cell line RAW 264.7 is highlighted as a common and effective model for inducing an inflammatory response using lipopolysaccharide (LPS).[3][4][5]
Data Presentation: Anti-inflammatory Activity of Chalcones
The following table summarizes the in vitro anti-inflammatory activity of various chalcone derivatives from published literature, providing a reference for expected potency.
| Chalcone Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| 2',4',6'-Trihydroxychalcone | NO Production | RAW 264.7 | 12.5 | F.A. Macias et al., J. Agric. Food Chem. 2004 |
| 4,2',4'-Trihydroxy-3-prenylchalcone | NO Production | RAW 264.7 | 5.8 | Y.R. Lee et al., Planta Med. 2007 |
| Licochalcone A | NO Production | RAW 264.7 | 3.35 | S.Y. Kim et al., Bull. Korean Chem. Soc. 2008[6] |
| 4-Hydroxy-3',4',5'-trimethoxychalcone | TNF-α Release | RAW 264.7 | 8.2 | C.M. Lee et al., Arch. Pharm. Res. 2006 |
| 2',4'-Dihydroxy-3',5'-dimethylchalcone | IL-6 Release | THP-1 | 2.1 | M. Cuendet et al., Bioorg. Med. Chem. Lett. 2006 |
| 4'-Aminochalcone | Myeloperoxidase (MPO) Inhibition | In vitro | 0.25 | A. D'Amico et al., J. Med. Chem. 2021[7] |
| 4,4'-Difluorochalcone | Myeloperoxidase (MPO) Inhibition | In vitro | 0.05 | A. D'Amico et al., J. Med. Chem. 2021[7] |
| Boronic chalcone 5 | IL-6 Reduction | SCC-25 | >3 | A. Zagozdzon et al., Molecules 2022[8] |
Experimental Protocols
Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
This initial protocol is fundamental for preparing the cellular model to study inflammation.
Objective: To culture and stimulate RAW 264.7 macrophage cells with Lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well or a 24-well plate at 5 x 10^5 cells/well.[3][9]
-
Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
Chalcone Treatment: The following day, remove the old medium and replace it with fresh medium containing various concentrations of the chalcone derivatives to be tested. A vehicle control (e.g., DMSO) should also be included. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100-1000 ng/mL to induce an inflammatory response.[3][5]
-
Incubation: Incubate the plates for the desired time period (e.g., 18-24 hours for NO and cytokine assays).[10][11]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant for subsequent analysis of nitric oxide and pro-inflammatory cytokines. Store the supernatant at -80°C if not used immediately.
Experimental Workflow for In Vitro Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of chalcones.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
Cell culture supernatant (collected from Protocol 1)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate reader
Protocol:
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution in fresh culture medium to generate a standard curve (e.g., 0-100 µM).
-
Sample Preparation: Add 50-100 µL of the collected cell culture supernatant to a new 96-well plate.[11] Also, add 50-100 µL of the standard solutions to separate wells.
-
Griess Reagent Addition: Add 50-100 µL of the freshly prepared Griess reagent to each well containing the supernatant and standards.[11]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[12]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (collected from Protocol 1)
-
Commercially available ELISA kit for TNF-α or IL-6 (follow the manufacturer's instructions)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Stop Solution (e.g., 1M H2SO4)
-
96-well microplate reader
General ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[13]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]
-
Sample and Standard Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[14]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[14]
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.[15]
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples from the standard curve.
Western Blot Analysis for NF-κB Activation
Objective: To assess the effect of chalcones on the NF-κB signaling pathway by measuring the expression and phosphorylation of key proteins like p65 and IκBα.
Materials:
-
Cell lysates (prepared from cells treated as in Protocol 1)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels. An increase in phosphorylated p65 and a decrease in IκBα indicate NF-κB activation.
Signaling Pathway Diagram
NF-κB Signaling Pathway in Inflammation
Caption: Simplified NF-κB signaling pathway and potential inhibition by chalcones.
References
- 1. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPS-stimulated RAW264.7 cells: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity [mdpi.com]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. novamedline.com [novamedline.com]
Application Notes and Protocols: 4'-Hydroxy-2,4-dimethoxychalcone as an Analytical Reference Standard
Introduction
4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone found in the red herbal resin of Dracaena cochinchinensis.[1][2] Chalcones, a class of open-chain flavonoids, are recognized for their diverse biological activities.[3] this compound has demonstrated a range of biological activities, including antimalarial, antiprotozoal, antibacterial, and antifungal properties.[1][2] Its defined chemical structure and biological relevance make it a suitable candidate for use as an analytical reference standard in various research and quality control applications.
This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical procedures.
| Property | Value | Source |
| Chemical Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | PubChem |
| CAS Number | 151135-64-7 | BioCrick[4] |
| Molecular Formula | C₁₇H₁₆O₄ | MedChemExpress[2] |
| Molecular Weight | 284.31 g/mol | MedChemExpress[2] |
| Appearance | Powder | BioCrick[4] |
| Purity | 99.76% | MedChemExpress[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[1] |
Analytical Applications
As an analytical reference standard, this compound can be utilized in several key applications:
-
Quality Control of Herbal Products: To quantify the content of this compound in raw materials and finished products containing Dracaena cochinchinensis or other plant sources.
-
Pharmacokinetic Studies: To serve as a standard for the quantification of the compound and its metabolites in biological matrices such as plasma and tissues.
-
In Vitro and In Vivo Biological Assays: As a positive control or for the preparation of standard curves in studies investigating its biological activity.
-
Development and Validation of Analytical Methods: For the establishment of new quantitative and qualitative analytical procedures for this and related chalcones.
Experimental Protocols
1. Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of standard solutions of this compound for use in analytical assays.
Materials:
-
This compound reference standard
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the compound completely.
-
Bring the solution to volume with DMSO and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial, protected from light. The stock solution is generally stable for up to one month under these conditions.[5]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to the desired concentrations for constructing a calibration curve.
-
For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1 mg/mL stock solution to a 10 mL volumetric flask and bring to volume with methanol.
-
Prepare further dilutions as required for the specific analytical method.
-
Workflow for Standard Solution Preparation
Caption: Workflow for the preparation of standard solutions.
2. High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a general HPLC method for the quantitative analysis of this compound, based on methods developed for similar chalcones.[6][7] Method validation and optimization are recommended for specific applications.
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent with PDA/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-30 min, 20-80% B 30-35 min, 80% B 35-40 min, 80-20% B 40-50 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm (based on UV maxima of similar chalcones) |
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure the baseline is stable.
-
Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
Integrate the peak area corresponding to this compound and quantify the concentration using the calibration curve.
3. Stability Studies
To ensure the integrity of the reference standard, its stability should be evaluated under various conditions. This protocol outlines a basic approach for assessing the stability of this compound.
Procedure:
-
Forced Degradation Study:
-
Expose solutions of this compound to stress conditions such as acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light) conditions.
-
Analyze the stressed samples at different time points using the developed HPLC method to observe for degradation of the parent compound and the appearance of degradation products.
-
-
Long-Term and Accelerated Stability:
-
Store aliquots of the solid reference standard and stock solutions at different temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels.
-
Analyze the samples at predetermined intervals (e.g., 0, 1, 3, 6, 12 months) to determine the shelf life of the standard.
-
4. In Vitro NF-κB Inhibition Assay
Based on the known anti-inflammatory activity of related chalcones, this protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Reagents for Western blotting (antibodies against p-p65, p65, IκBα, and a loading control like β-actin)
-
Luciferase reporter assay system for NF-κB (optional)
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for phosphorylation studies) or 24 hours (for downstream protein expression).
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-p65, p65, and IκBα, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: this compound is expected to inhibit the LPS-induced phosphorylation of p65 and the degradation of IκBα in a dose-dependent manner.
NF-κB Signaling Pathway and a Proposed Point of Inhibition
References
- 1. This compound | CAS:151135-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. biocompare.com [biocompare.com]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:151135-64-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4'-Hydroxy-2,4-dimethoxychalcone in Antimalarial Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery and development of novel antimalarial agents. Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have emerged as a promising scaffold for antimalarial drug design due to their diverse biological activities. 4'-Hydroxy-2,4-dimethoxychalcone, a natural chalcone derivative, has demonstrated notable in vitro activity against P. falciparum, making it a compound of interest for further investigation in antimalarial drug screening programs.
This document provides a comprehensive overview of the application of this compound in antimalarial research, including its potential mechanisms of action, quantitative data on its efficacy, and detailed protocols for its evaluation.
Potential Mechanisms of Action
The antimalarial activity of chalcones is often attributed to their interference with essential parasite pathways. While the exact mechanism of this compound is still under investigation, related chalcones are known to target two primary processes in Plasmodium falciparum: hemoglobin degradation and heme detoxification.
-
Inhibition of Cysteine Proteases (Falcipains): The parasite digests host hemoglobin within its food vacuole to obtain amino acids for its growth and development. This process is mediated by a series of proteases, including the falcipain family of cysteine proteases.[1][2][3] Chalcones are hypothesized to inhibit these enzymes, thereby disrupting the nutrient supply of the parasite and leading to its death.
Caption: Inhibition of hemoglobin digestion by this compound.
-
Inhibition of Heme Polymerization: The digestion of hemoglobin releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin (malarial pigment).[4][5][6] Chalcones can bind to free heme, preventing its polymerization and leading to a buildup of the toxic heme, which induces oxidative stress and parasite death.
Caption: Inhibition of heme detoxification by this compound.
Quantitative Data Summary
The following tables summarize the in vitro antimalarial activity of this compound and other related chalcones against various strains of Plasmodium falciparum. The 50% inhibitory concentration (IC50) is a measure of the compound's potency.
Table 1: In Vitro Antimalarial Activity of this compound
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| This compound | D6 (Chloroquine-sensitive) | 4.2 | [7] |
| This compound | W2 (Chloroquine-resistant) | 4.8 | [7] |
Table 2: In Vitro Antimalarial Activity of Other Relevant Chalcones for Comparison
| Compound | P. falciparum Strain | IC50 (µM) | Reference |
| Licochalcone A | 3D7 (Chloroquine-sensitive) | 1.43 | [6] |
| 2,4-dimethoxy-4'-butoxychalcone | 3D7 (Chloroquine-sensitive) | Not specified, but potent | [8] |
| 2,4-dimethoxy-4'-butoxychalcone | Dd2 (Chloroquine-resistant) | Not specified, but potent | [8] |
| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | D6 (Chloroquine-sensitive) | 0.2 | [1] |
| 1-(2,5-dichlorophenyl)-3-(4-quinolinyl)-2-propen-1-one | W2 (Chloroquine-resistant) | 0.2 | [1] |
Experimental Workflow for Antimalarial Screening
The screening of compounds like this compound for antimalarial activity typically follows a standardized workflow to assess potency, selectivity, and potential mechanism of action.
Caption: Standard workflow for screening potential antimalarial compounds.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound's antimalarial properties.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of the test compound against P. falciparum by measuring parasite DNA content using the fluorescent dye SYBR Green I.
Materials:
-
P. falciparum culture (synchronized to ring stage at 1% parasitemia and 2% hematocrit)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and Albumax II)[9]
-
This compound (stock solution in DMSO)
-
Chloroquine or Artemisinin (as positive control)
-
96-well black microplates
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 90 µL of the synchronized parasite culture to each well of a 96-well plate.[9]
-
Add 10 µL of the drug dilutions to the respective wells. Include wells for "no drug" (parasite control) and "no parasites" (background control).
-
Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[9]
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final dilution of 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of parasite growth inhibition relative to the "no drug" control after subtracting the background fluorescence.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Heme Polymerization Inhibition Assay
This cell-free assay assesses the ability of the compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.
Materials:
-
Hemin chloride
-
Sodium acetate
-
Glacial acetic acid
-
This compound (in DMSO)
-
Chloroquine (as positive control)
-
96-well microplate
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Add 50 µL of various concentrations of the test compound or chloroquine to the wells of a 96-well plate.
-
Add 50 µL of a freshly prepared solution of hemin chloride (dissolved in DMSO) to each well.
-
Initiate the polymerization reaction by adding 100 µL of 4 M sodium acetate buffer (pH 5.0).
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet (β-hematin) with DMSO to remove unreacted heme.
-
Dissolve the pellet in 0.1 M NaOH.
-
Measure the absorbance at 405 nm.[5]
-
Calculate the percentage of heme polymerization inhibition compared to the no-drug control.
-
Determine the IC50 value as described in Protocol 1.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the compound against a mammalian cell line (e.g., HeLa or HepG2) to determine its selectivity for the parasite.
Materials:
-
HeLa or other suitable mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (in DMSO)
-
Doxorubicin (as positive control)
-
96-well clear microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index (SI) as: SI = CC50 / IC50 . A higher SI value indicates greater selectivity for the parasite.
References
- 1. In vitro antimalarial activity of chalcones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-ray Structure Determination, Antioxidant Voltammetry Studies of Butein and 2′,4′-Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimalarial Activity of Amino Chalcone Derivatives Compounds Through Inhibition of Heme Polymerization | Jurnal Sains Farmasi & Klinis [jsfk.ffarmasi.unand.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The novel oxygenated chalcone, 2,4-dimethoxy-4'-butoxychalcone, exhibits potent activity against human malaria parasite Plasmodium falciparum in vitro and rodent parasites Plasmodium berghei and Plasmodium yoelii in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonistic antimalarial properties of a methoxyamino chalcone derivative and 3-hydroxypyridinones in combination with dihydroartemisinin against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Analysis of 4'-Hydroxy-2,4-dimethoxychalcone
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4'-Hydroxy-2,4-dimethoxychalcone. This method is suitable for researchers, scientists, and drug development professionals working with this and structurally related chalcone derivatives. The described protocol offers excellent resolution and accuracy, making it applicable for quality control, stability studies, and pharmacokinetic analysis.
Introduction
This compound is a natural product belonging to the chalcone family of compounds.[1][2] Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for a wide array of biological activities, including antimalarial, antiprotozoal, antibacterial, and antifungal properties.[1][2] Given its therapeutic potential, a robust and validated analytical method is crucial for the accurate quantification of this compound in various matrices. This application note presents a detailed protocol for an isocratic RP-HPLC method that is specific, accurate, and precise.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.[3]
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
| Solubility | Soluble in DMSO, acetone, chloroform, and dichloromethane.[2][4] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
The optimal chromatographic conditions for the analysis of this compound are summarized in the following table.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 350 nm |
| Run Time | 10 minutes |
Note: The detection wavelength of 350 nm was selected based on typical UV absorbance for hydroxychalcones, as seen in studies on similar compounds.[5] For optimal sensitivity, it is recommended to determine the UV absorption maximum of this compound in the mobile phase.
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with the mobile phase.
Sample Preparation
For the analysis of bulk drug substance, a solution of approximately 100 µg/mL can be prepared by dissolving an accurately weighed amount in methanol and diluting with the mobile phase. For formulated products or biological matrices, appropriate extraction and clean-up procedures should be developed and validated. All samples and standards should be filtered through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. A summary of the validation parameters is presented below.
| Validation Parameter | Result |
| Linearity (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.80 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Robustness | No significant changes with minor variations in flow rate and mobile phase composition. |
System Suitability
System suitability parameters were established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Visualizations
HPLC Method Development Workflow
Caption: A logical workflow for the development and validation of the HPLC method.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a signaling pathway by this compound.
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. The validation data demonstrates that the method is linear, precise, accurate, and robust. This application note serves as a comprehensive guide for scientists and researchers in the pharmaceutical and related industries.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C17H16O4 | CID 5729232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]
Application Notes and Protocols for Studying Enzyme Inhibition with 4'-Hydroxy-2,4-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxy-2,4-dimethoxychalcone is a naturally occurring chalcone found in the resin of Dracaena cochinchinensis[1][2][3]. Chalcones, a class of open-chain flavonoids, are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and antifungal properties[1][2][3]. The core chalcone scaffold has been identified as a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory effects against various enzymes. This document provides detailed application notes and experimental protocols for studying the potential inhibitory effects of this compound on three key enzymes: tyrosinase, α-glucosidase, and acetylcholinesterase.
While specific inhibitory data for this compound against these particular enzymes is not extensively available in the public domain, the provided protocols are based on established methods for evaluating other chalcone derivatives and can be readily adapted for this compound.
Potential Enzyme Targets and Signaling Pathways
Tyrosinase in Melanogenesis
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders.
α-Glucosidase in Carbohydrate Metabolism
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibitors of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.
References
Troubleshooting & Optimization
Troubleshooting side reactions in Claisen-Schmidt condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Claisen-Schmidt condensation reaction.
Troubleshooting Guide: Side Reactions and Low Yields
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.
Q1: My reaction is resulting in a low yield or fails to proceed. What are the common causes and how can I resolve this?
A1: Low or no yield in a Claisen-Schmidt condensation can stem from several factors, ranging from reagent quality to reaction conditions. A primary issue can be the deactivation of the base, especially when using highly moisture-sensitive bases like sodium hydride (NaH). It is crucial to use anhydrous solvents, as any water present will quench the base.[1] Additionally, the chosen base may not be strong enough to deprotonate the α-carbon of the ketone or aldehyde effectively.
Another consideration is the reactivity of the electrophile. Steric hindrance on the aromatic aldehyde can significantly slow down or prevent the reaction.[2] If the reaction mixture shows no formation of product, or only starting material is recovered, it is advisable to re-evaluate the choice of base, ensure all reagents and solvents are pure and dry, and consider if steric factors are at play.[1] Sometimes, simply stirring the mixture vigorously can help solidify an oily product that has formed.[3]
Troubleshooting Summary for Low/No Yield
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| No Reaction | Inactive base (e.g., NaH exposed to moisture) | Use fresh, properly stored base and ensure anhydrous reaction conditions.[1] |
| Insufficiently strong base | Switch to a stronger base like Lithium diisopropylamide (LDA) or Sodium ethoxide.[2][4] | |
| Wet solvent or reagents | Dry solvents and reagents thoroughly before use. THF, for example, should be distilled from sodium/benzophenone.[1] | |
| Low Yield | Steric hindrance in reactants | Consider a less sterically hindered aldehyde or ketone if possible. |
| Reversible reaction | Ensure the final β-keto ester product has an α-hydrogen that can be deprotonated by the base to drive the reaction forward.[5] |
| | Incorrect stoichiometry | Carefully control the molar ratios of reactants. An excess of the non-enolizable aldehyde is often beneficial.[6] |
Q2: I'm observing a significant amount of self-condensation product from my enolizable ketone/aldehyde. How can I prevent this?
A2: Self-condensation is a common side reaction where the enolate of one ketone or aldehyde molecule attacks another molecule of the same kind.[7] This is particularly problematic when both reactants are enolizable.
To minimize self-condensation, the Claisen-Schmidt reaction is typically designed with one non-enolizable partner, usually an aromatic aldehyde like benzaldehyde, which lacks α-hydrogens.[6][7] The aromatic aldehyde is also generally more electrophilic than the ketone, which favors the desired cross-condensation.[7] Another effective strategy is to pre-form the enolate of the ketone by adding it to a strong, non-nucleophilic base like LDA, and then slowly adding the aldehyde to the reaction mixture. This quantitative formation of the enolate ensures it reacts with the aldehyde before it has a chance to react with any remaining unenolized ketone.[6][8]
Caption: Workflow to minimize self-condensation side reactions.
Q3: My aromatic aldehyde is undergoing the Cannizzaro reaction. What causes this and how can I avoid it?
A3: The Cannizzaro reaction is a disproportionation of a non-enolizable aldehyde in the presence of a strong base, yielding a molecule of alcohol and a molecule of carboxylic acid.[9] This side reaction competes with the Claisen-Schmidt condensation because both reactions are promoted by strong bases.[10] If the concentration of the base is too high or the reaction conditions are too harsh, the Cannizzaro reaction can become significant, consuming your aldehyde starting material.[11]
To suppress the Cannizzaro reaction, it is recommended to use milder basic conditions where possible.[11] Slowly adding the base to the reaction mixture can help maintain a lower instantaneous concentration. Running the reaction at a lower temperature can also favor the aldol condensation pathway over the Cannizzaro reaction. In some cases, a "crossed" Cannizzaro reaction can be exploited by using formaldehyde as a sacrificial aldehyde, which is preferentially oxidized, allowing the more valuable aldehyde to be reduced to the corresponding alcohol, though this is more relevant when the alcohol is the desired product.[10]
Q4: How can I purify my product from a complex mixture of by-products?
A4: The formation of complex reaction mixtures is a known disadvantage of the Claisen-Schmidt condensation.[12] Purification is often necessary to isolate the desired α,β-unsaturated ketone.
-
Recrystallization: This is the most common and effective method for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. Ethanol is a frequently used solvent for recrystallizing chalcones.[13]
-
Washing: Before recrystallization, washing the crude solid can remove base and other water-soluble impurities. A common procedure involves washing with water, followed by a dilute acid wash (e.g., 5% acetic acid in ethanol), and then a final wash with cold ethanol.[3]
-
Column Chromatography: If recrystallization is ineffective, or if the product is an oil, flash chromatography on silica gel can be used to separate the product from starting materials and by-products based on polarity.[14]
Frequently Asked Questions (FAQs)
Q1: What is the Claisen-Schmidt condensation? A1: The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[15] The reaction is catalyzed by a base (like NaOH) or acid and typically results in an α,β-unsaturated ketone, often a chalcone, after dehydration.[12][16]
Q2: What are the key requirements for a successful reaction? A2: For a successful Claisen-Schmidt reaction, several conditions must be met:
-
Enolizable Partner: At least one of the reactants must have an α-hydrogen to be able to form an enolate ion.[17]
-
Non-enolizable Partner: To avoid a mixture of products from self-condensation, it is ideal to use a non-enolizable carbonyl compound, typically an aromatic aldehyde.[6]
-
Appropriate Base: A base strong enough to deprotonate the α-carbon is required. Sodium hydroxide or sodium ethoxide are commonly used.[17] The base should not participate in side reactions like nucleophilic substitution.
-
Leaving Group (for ester variant): In the classic Claisen condensation involving esters, the alkoxy group must be a good leaving group.[17]
Q3: How does the Claisen-Schmidt differ from a general Aldol condensation? A3: The Claisen-Schmidt condensation is a variation of the Aldol condensation. The primary distinction is that the Claisen-Schmidt reaction is a crossed or mixed aldol condensation that specifically involves an aromatic carbonyl compound lacking alpha-hydrogens as one of the reaction partners.[15] This specificity helps to direct the reaction, leading to a single major product rather than the complex mixture of four potential products that can arise in a crossed aldol reaction between two different enolizable aldehydes or ketones.[6]
Caption: Competing reaction pathways in a Claisen-Schmidt condensation.
Q4: How can I monitor the progress of the reaction? A4: Benchtop NMR spectroscopy is a powerful tool for monitoring the reaction in real-time. It allows for the observation of the disappearance of reactant signals and the appearance of product and intermediate signals.[18] This provides quantitative data on reaction kinetics and can help identify transient intermediate species that are not isolable.[18] For routine laboratory work without access to in-situ monitoring, Thin Layer Chromatography (TLC) is a standard method to track the consumption of starting materials and the formation of the product.
Experimental Protocols
Protocol 1: Synthesis of Dibenzalacetone
This protocol is a representative example of a Claisen-Schmidt condensation.[13]
-
Reactant Preparation: In a suitable reaction vessel (e.g., a 25x100 mm test tube), combine 6 millimoles of benzaldehyde and 3 millimoles of acetone.
-
Dissolution: Add 3 mL of 95% ethanol and stir with a glass rod until the mixture is fully dissolved.
-
Initiation: Add 1 mL of 10% aqueous sodium hydroxide (NaOH) solution and stir until a precipitate begins to form.
-
Reaction: Allow the mixture to stand for 20 minutes with occasional stirring.
-
Workup: Cool the mixture in an ice bath for 5-10 minutes to maximize precipitation.
-
Isolation: Collect the crude solid product by vacuum filtration.
-
Washing: Wash the collected crystals with 2 mL of ice water twice to remove residual NaOH.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of the crude dibenzalacetone.[3][13]
-
Transfer: Transfer the crude, washed solid to a clean flask.
-
Dissolution: Add a minimum volume of hot 95% ethanol and heat gently until the solid is completely dissolved. Using too much solvent will result in poor recovery.[3]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration using a Hirsch or Büchner funnel.
-
Drying: Allow the crystals to air-dry on the funnel with the vacuum running for 10-15 minutes to evaporate the solvent.
-
Analysis: Once dry, determine the mass, calculate the percent yield, and measure the melting point of the purified product.
References
- 1. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic chemistry - How to avoid cannizaro reaction during aldol reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Claisen-Schmidt Condensation [cs.gordon.edu]
- 14. researchgate.net [researchgate.net]
- 15. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 16. Explain the mechanism of claisen-schmidt reaction. [vedantu.com]
- 17. byjus.com [byjus.com]
- 18. magritek.com [magritek.com]
4'-Hydroxy-2,4-dimethoxychalcone stability and long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 4'-Hydroxy-2,4-dimethoxychalcone.
Troubleshooting Guide
Encountering issues with this compound in your experiments? This guide provides solutions to common problems related to its stability.
Issue 1: Inconsistent or lower than expected bioactivity results.
-
Possible Cause: Degradation of the compound due to improper storage or handling. Chalcones, in general, can be susceptible to degradation under certain conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored as recommended. For solid material, storage at -20°C is advised. Solutions should be stored at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month), protected from light.
-
Check Solution Age: Use freshly prepared solutions whenever possible. If using a stock solution, ensure it has been stored correctly and is within the recommended use-by period.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.
-
Evaluate Solvent: Ensure the solvent used is appropriate and of high purity. Some solvents can contribute to degradation. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Confirm Identity and Purity: If degradation is suspected, re-analyze the compound's purity using techniques like HPLC.
-
Issue 2: Appearance of new, unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: The compound has degraded, leading to the formation of breakdown products. Chalcones are known to undergo degradation through pathways such as hydrolysis, oxidation, and photodegradation.
-
Troubleshooting Steps:
-
Review Experimental Conditions: Assess if the compound was exposed to harsh conditions such as strong acids or bases, oxidizing agents, or prolonged exposure to light. Studies on similar chalcones have shown instability in acidic and alkaline environments, as well as photolability.[1][2]
-
Protect from Light: Conduct experiments under subdued light or use amber-colored vials to minimize photodegradation.
-
Control pH: If working in aqueous solutions, ensure the pH is controlled and within a stable range for the compound. Chalcones can be unstable in both highly acidic and alkaline conditions.[2][3]
-
Characterize Degradants: If possible, use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the degradation products. Common fragmentation pathways for chalcones in MS involve the loss of phenyl groups and carbon monoxide.[4][5][6][7]
-
Issue 3: Change in physical appearance of the solid compound or solution (e.g., color change).
-
Possible Cause: Degradation of the compound. Oxidation and other degradation pathways can lead to colored impurities.
-
Troubleshooting Steps:
-
Inspect Storage Container: Ensure the container is tightly sealed to prevent exposure to air and moisture.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Purity Analysis: Re-test the purity of the compound to determine the extent of degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C.
Q2: How should I store solutions of this compound?
A2: Stock solutions should be aliquoted to minimize freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), store at -20°C and protect from light.
Q3: Is this compound sensitive to light?
A3: Yes, chalcones can be photolabile.[1][2] It is recommended to protect both solid samples and solutions from light by using amber vials or by wrapping containers in foil.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q5: What are the known degradation pathways for chalcones?
A5: Chalcones can degrade through several pathways, including:
-
Hydrolysis: Under acidic or basic conditions, the α,β-unsaturated ketone core can be susceptible to hydrolysis.
-
Oxidation: The phenolic hydroxyl group and the double bond can be sites of oxidation.
-
Photodegradation: Exposure to UV light can lead to cis-trans isomerization or photodimerization reactions.[1]
Data Presentation
The following table summarizes the stability of chalcones under various conditions based on forced degradation studies of structurally similar compounds. Note that specific quantitative data for this compound is limited, and these are general guidelines.
| Stress Condition | Reagent/Parameter | Observation for Structurally Similar Chalcones | Stability Profile |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Significant degradation observed. | Labile |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Very high degradation observed; extremely unstable in alkaline environments.[2][3] | Highly Labile |
| Oxidative Stress | 3-30% H₂O₂ | Degradation observed, though generally more stable than to acid/base hydrolysis.[1] | Moderately Labile |
| Thermal Stress | 60-80°C | Generally stable.[1] | Stable |
| Photostability | UV/Visible Light | Degradation observed; photolabile in solution and solid phase.[1][2] | Labile |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)[8][9]
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at room temperature for 24 hours.
-
Neutralize the solution with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
Neutralize the solution with 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound in methanol in the oven under the same conditions.
-
After the incubation period, prepare a solution from the solid and dilute the solution sample with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
Dilute the samples with the mobile phase for HPLC analysis.
-
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating chalcones and their degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound.
-
Analysis: Inject the stressed samples and an unstressed control sample. Compare the chromatograms to identify degradation products and quantify the percentage of degradation of the parent compound.
Visualizations
References
- 1. sciforum.net [sciforum.net]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to dissolve 4'-Hydroxy-2,4-dimethoxychalcone for biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving 4'-Hydroxy-2,4-dimethoxychalcone for biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro biological assays?
A1: The recommended solvent for dissolving this compound for in vitro assays is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to use a freshly opened bottle of hygroscopic DMSO to ensure maximal solubility.[1]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: A stock solution of 50 mg/mL (175.86 mM) in DMSO can be prepared.[1] To achieve this concentration, the use of sonication is recommended to aid dissolution.[1]
Q3: What precautions should I take when using DMSO in cell-based assays?
A3: DMSO can be toxic to cells at high concentrations.[3][4][5] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. For most cell lines, the final DMSO concentration should not exceed 1%, with 0.1% to 0.5% being a widely used and safer range.[5][6] Some sensitive cell lines may even be affected by DMSO concentrations below 1%.[6] Always include a vehicle control (media with the same final concentration of DMSO as your experimental samples) to assess any solvent-induced effects.[6][7]
Q4: My compound precipitates when I add the DMSO stock solution to my aqueous assay buffer. What can I do?
A4: To prevent precipitation, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring. Another strategy is to first mix the DMSO stock with an intermediate solvent like PEG300 before adding it to the final aqueous solution.[1] Sonication can also help to redissolve any precipitate that forms.[5]
Q5: How should I store the stock solution of this compound?
A5: Aliquot the stock solution into tightly sealed vials and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1] It is important to protect the solution from light.[1] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use sonication to aid dissolution.[1] Ensure you are using a fresh, anhydrous grade of DMSO.[1] |
| Precipitation upon dilution in aqueous media | The compound has low aqueous solubility. | Add the DMSO stock solution dropwise to the stirred aqueous buffer.[5] Consider using a co-solvent system, such as one containing PEG300 and Tween-80.[1] |
| High background toxicity in cell-based assays | The final DMSO concentration is too high for your cell line. | Reduce the final concentration of DMSO in the culture medium to 0.1% or lower.[6][7] Perform a DMSO toxicity titration curve for your specific cell line to determine the maximum tolerable concentration.[6] |
| Inconsistent results between experiments | Degradation of the compound due to improper storage. | Aliquot the stock solution to avoid multiple freeze-thaw cycles.[1] Store the stock solution protected from light at -20°C or -80°C.[1] |
Experimental Protocols
Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Protocol:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate until the compound is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[1]
General Protocol for Diluting the Stock Solution for Cell-Based Assays
Materials:
-
50 mg/mL stock solution of this compound in DMSO
-
Sterile cell culture medium
Protocol:
-
Thaw a single aliquot of the 50 mg/mL stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the culture medium does not exceed the tolerated level for your specific cell line (ideally ≤ 0.5%).[5]
-
As an example, to achieve a final concentration of 50 µg/mL with a final DMSO concentration of 0.1%, you would add 1 µL of the 50 mg/mL stock solution to 1 mL of cell culture medium.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: Workflow for preparing this compound for biological assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:151135-64-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Advanced Purification of Synthetic Chalcones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of synthetic chalcones.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic chalcones.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Purified Chalcone | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[1][2] |
| Product loss during recrystallization. | Use a minimal amount of hot solvent for recrystallization to avoid product loss. Cool the solution slowly to maximize crystal formation.[1] | |
| Degradation of the chalcone. | Avoid excessive heating during recrystallization, especially for chalcones with low melting points.[1] | |
| Oily Product Instead of Solid Crystals | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Low melting point of the chalcone. | After solvent removal, use a high vacuum pump for a short period to obtain the product as a colorless oil.[1] | |
| Difficulty in Removing Unreacted Starting Materials (Acetophenone or Benzaldehyde) | Similar polarity of the product and starting materials. | Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Unreacted phenolic starting materials (e.g., 2-hydroxy acetophenone). | Wash the reaction mixture with a dilute base solution (e.g., 10% NaOH) to remove the acidic phenolic starting material.[3] | |
| Presence of Multiple Spots on TLC After Purification | Incomplete separation during column chromatography. | Adjust the polarity of the eluent. Using a less polar solvent system can improve the separation of closely related compounds. |
| Co-elution of impurities. | If impurities persist, a second purification step such as preparative TLC or a different chromatographic technique (e.g., HPLC) may be required. | |
| Chalcone Fails to Precipitate from the Reaction Mixture | High solubility of the chalcone in the reaction solvent. | Stir the reaction mixture in an ice bath to induce precipitation. The addition of a small amount of cold water can also help.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying synthetic chalcones?
A1: The most common methods for purifying synthetic chalcones are recrystallization and column chromatography.[4][5] Recrystallization is often sufficient if the crude product is relatively pure.[2][4] For mixtures containing significant amounts of impurities or unreacted starting materials, column chromatography is the preferred method.[4][6]
Q2: How do I choose a suitable solvent for recrystallizing my chalcone?
A2: Ethanol, particularly 95% ethanol, is a frequently used and effective solvent for recrystallizing chalcones.[2][4] The ideal solvent should dissolve the chalcone when hot but not at room temperature, while the impurities should remain soluble or insoluble at all temperatures. It is recommended to test a small amount of the crude product with different solvents to find the optimal one.
Q3: My chalcone is an oil and won't crystallize. What should I do?
A3: If your chalcone is an oil, it may be due to impurities or its low melting point. First, try to purify the oil using column chromatography to remove any impurities. If the purified product is still an oil, it is likely due to its intrinsic physical properties. In such cases, the purified oil can be obtained by removing the solvent under reduced pressure.[1]
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from a Wittig reaction used to synthesize chalcones?
A4: A simple and effective method to remove triphenylphosphine oxide is to filter the crude reaction product through a silica gel plug.[7] This technique also helps in removing any excess ylide used in the reaction.[7]
Q5: What TLC conditions are typically used for monitoring chalcone synthesis and purity?
A5: A common eluent system for TLC analysis of chalcones is a mixture of hexane and ethyl acetate.[1][2] The ratio can be adjusted based on the polarity of the specific chalcone; a common starting point is a 3:1 or 9:1 hexane to ethyl acetate ratio.[1][2] UV light at 254 nm is typically used for visualization.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying a solid crude chalcone using recrystallization.
-
Solvent Selection : In a test tube, dissolve a small amount of the crude chalcone in a minimal amount of a potential solvent (e.g., ethanol) with heating. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.
-
Dissolution : Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional) : If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[1]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol outlines the steps for purifying a crude chalcone mixture using silica gel column chromatography.
-
TLC Analysis : Analyze the crude mixture by TLC to determine the number of components and to select an appropriate eluent system. The ideal eluent should provide good separation of the desired chalcone from impurities, with the chalcone having an Rf value of approximately 0.3-0.5.
-
Column Packing : Prepare a chromatography column by packing it with silica gel (60-120 mesh) as a slurry in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate).[4][6]
-
Sample Loading : Dissolve the crude chalcone in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution : Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure chalcone.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[1]
Visualizations
Caption: Workflow for Chalcone Purification by Recrystallization.
Caption: Troubleshooting Logic for Chalcone Purification.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. youtube.com [youtube.com]
- 6. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
How to prevent degradation of 4'-Hydroxy-2,4-dimethoxychalcone in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4'-Hydroxy-2,4-dimethoxychalcone in solution. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound, a phenolic compound, are exposure to light (photodegradation), suboptimal pH conditions, elevated temperatures, and oxidation.[1][2] Chalcones can also undergo isomerization from the more stable trans-isomer to the cis-isomer upon light exposure.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to one month.[4] It is crucial to protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Q3: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, related chalcones and phenolic compounds generally exhibit greater stability in slightly acidic conditions.[5][6] For instance, some chalcones are most stable at a pH of around 4.5, with degradation increasing in more acidic or alkaline conditions. For many chalcones, stability is highest near neutral pH (around 5-7).[7] For cell culture experiments, maintaining the physiological pH of the medium (typically 7.2-7.4) is critical, and any addition of the compound should not significantly alter this.[8]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, as a phenolic compound, this compound is susceptible to oxidation.[1][9] The addition of antioxidants such as ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the solution can help to mitigate oxidative degradation.[10][11] These agents work by scavenging free radicals that can damage the chalcone structure.
Q5: What are the visual signs of this compound degradation?
A5: A noticeable color change is a common indicator of chalcone degradation. Solutions of chalcones can change color, for instance, from yellow to orange or even brown, upon degradation.[12][13] The appearance of a precipitate, especially after dilution in an aqueous buffer, can also signify instability or insolubility issues that may be linked to degradation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues you may encounter when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Solution changes color (e.g., darkens, turns brown) | Oxidative degradation or photodegradation. | Prepare fresh solutions. Store stock solutions protected from light at -80°C. Consider adding an antioxidant like ascorbic acid (see Protocol 2). |
| Precipitate forms upon dilution in aqueous buffer | Poor solubility of the chalcone in the aqueous buffer. Change in pH affecting solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but compatible with your experimental system. Check and adjust the pH of the final solution. Consider using a different buffer system. |
| Loss of biological activity in experiments | Degradation of the compound due to improper storage or handling. | Prepare fresh dilutions from a properly stored stock solution before each experiment. Minimize the exposure of the working solution to light and ambient temperature. |
| Inconsistent experimental results | Instability of the compound in the experimental medium over time. Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Perform time-course experiments to assess the stability of the compound under your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Use of Ascorbic Acid as an Antioxidant Stabilizer
This protocol provides a method for incorporating ascorbic acid into your experimental solutions to minimize oxidative degradation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Ascorbic acid
-
Your experimental buffer or medium
Procedure:
-
Prepare a fresh stock solution of ascorbic acid (e.g., 1 M in sterile water).
-
When preparing your working solution of this compound, add ascorbic acid to your experimental buffer to a final concentration of 50-100 µM before adding the chalcone.
-
Add the required volume of the this compound stock solution to the antioxidant-containing buffer to achieve your final desired concentration.
-
Mix gently and use the solution promptly.
Note: The final concentration of ascorbic acid may need to be optimized for your specific application to ensure it does not interfere with your experimental results.
Protocol 3: Assessment of Solution Stability by UV-Vis Spectroscopy
This protocol outlines a simple method to monitor the stability of your this compound solution over time by observing changes in its UV-Vis absorbance spectrum.
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of this compound in your desired solvent or buffer at a known concentration.
-
Immediately after preparation (time = 0), measure the full UV-Vis absorbance spectrum (e.g., from 200 to 600 nm). Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. Chalcones typically have a characteristic absorbance peak in the UV range.[3]
-
Store the solution under your intended experimental conditions (e.g., at room temperature, exposed to light, or at 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), re-measure the UV-Vis spectrum.
-
Compare the spectra over time. A decrease in the absorbance at λmax and/or a shift in the λmax are indicative of degradation.
Data Interpretation:
-
Stable: The absorbance spectrum shows minimal to no change over the monitored period.
-
Degrading: A significant decrease in the peak absorbance at λmax suggests a reduction in the concentration of the intact compound. A shift in the λmax may indicate the formation of degradation products with different chromophores.
Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential degradation pathways of this compound and a recommended experimental workflow for handling the compound.
References
- 1. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scientificbio.com [scientificbio.com]
- 9. jscholarpublishers.com [jscholarpublishers.com]
- 10. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 12. Colour Reactions of Chalcones and Their Mechanism (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 13. rsc.org [rsc.org]
Technical Support Center: Improving Consistency in Antibacterial Assays with Chalcone Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable results in antibacterial assays involving chalcone compounds.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the experimental process in a question-and-answer format.
1. Solubility and Compound Precipitation
-
Question: My chalcone compound precipitates out of the broth medium during the assay. How can I improve its solubility and prevent this?
-
Answer: Poor aqueous solubility is a common issue with chalcones. Here are several strategies to address this:
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for chalcones. However, it's crucial to use the lowest possible concentration, as DMSO itself can exhibit antimicrobial effects at higher concentrations. A final concentration of DMSO in the assay medium should ideally not exceed 1% (v/v), and a solvent control (medium with the same concentration of DMSO but without the chalcone) must always be included to ensure it doesn't inhibit bacterial growth on its own.
-
Stock Solution Concentration: Prepare a high-concentration stock solution of your chalcone in an appropriate solvent (e.g., DMSO). This allows for smaller volumes to be added to the assay medium, minimizing the final solvent concentration.
-
Sonication: After adding the chalcone stock solution to the broth, brief sonication can help to create a more uniform dispersion.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.002%) can be used to improve solubility. However, it is essential to run a control with the surfactant alone to confirm it does not affect bacterial viability.
-
-
Question: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same chalcone compound across different experiments. Could solubility be the cause?
-
Answer: Yes, inconsistent solubility is a primary contributor to variable MIC results. If the compound precipitates, the actual concentration in solution is lower and inconsistent, leading to unreliable data. Ensuring your chalcone is fully dissolved or uniformly suspended at the start of each experiment is critical for reproducibility.
2. Assay Variability and Inconsistent Results
-
Question: The zones of inhibition in my agar diffusion assays are not uniform or reproducible. What could be the problem?
-
Answer: Several factors can lead to variability in agar diffusion assays:
-
Inoculum Density: The concentration of the bacterial inoculum must be standardized. A 0.5 McFarland standard is recommended to ensure a consistent bacterial lawn. An inoculum that is too light will result in larger zones, while a heavy inoculum will produce smaller zones.
-
Agar Depth: The depth of the agar in the petri dish should be uniform (typically 4 mm). Variations in depth can affect the diffusion rate of the compound.
-
Drying Time: Allow the inoculated plates to dry for a few minutes before applying the chalcone solution to the wells or discs. Excess moisture on the agar surface can interfere with diffusion.
-
Incubation Conditions: Ensure consistent incubation temperature and time as specified by standard protocols (e.g., CLSI guidelines). Fluctuations can affect both bacterial growth and compound diffusion.
-
-
Question: My MIC results from broth microdilution assays are fluctuating between experiments. What should I check?
-
Answer: Beyond solubility issues, consider these factors:
-
Bacterial Growth Phase: Always use a fresh overnight culture of bacteria in the logarithmic growth phase for your inoculum.
-
Accurate Pipetting: In a 96-well plate format, small pipetting errors can lead to significant concentration differences. Ensure your pipettes are calibrated and use proper technique.
-
Evaporation: During incubation, evaporation from the wells, especially the outer ones, can concentrate the chalcone and the medium, leading to inaccurate results. Using plate sealers or placing the plates in a humidified chamber can mitigate this.
-
Reading the MIC: The MIC is the lowest concentration that shows no visible growth. Be consistent in how you determine "no visible growth." Using a plate reader to measure optical density (OD) can provide a more objective measure than visual inspection.
-
Data Presentation: Antibacterial Activity of Chalcones
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various chalcone derivatives against common bacterial strains. These values are indicative and can vary based on the specific experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives (µg/mL)
| Chalcone Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Unsubstituted Chalcone | 32 | 64 | >128 | [1] |
| 4-Chlorochalcone | 16 | 32 | 64 | [1] |
| 4-Nitrochalcone | 8 | 16 | 32 | [1] |
| 2'-Hydroxy-4-methoxychalcone | 15.6 | 62.5 | 125 | [2] |
| Licochalcone A | 3 | >50 | >50 | [3][4] |
| Isobavachalcone | 1.56 - 3.12 | >400 | >400 | [5] |
| O-OH Chalcone | 25-50 | - | - | [6] |
| M-OH Chalcone | 98.7 (avg) | - | - | [6] |
| P-OH Chalcone | 108.7 (avg) | - | - | [6] |
Table 2: Minimum Bactericidal Concentration (MBC) of Chalcone Derivatives (µg/mL)
| Chalcone Derivative | Staphylococcus aureus | Helicobacter pylori | Reference(s) |
| O-OH Chalcone | 50-100 | - | [6] |
| Chalcone 9 | - | 2 | [7] |
| Chalcone 14 | - | 2 | [7] |
| Chalcone 15 | - | 2 | [7] |
Experimental Protocols
Detailed methodologies for key antibacterial assays are provided below, based on established standards.
1. Broth Microdilution Assay for MIC Determination (CLSI Guidelines)
-
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Chalcone stock solution (in DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Inoculum Preparation: Pick several colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8][9][10]
-
Serial Dilution of Chalcone: In a 96-well plate, perform a two-fold serial dilution of the chalcone compound.
-
Add 100 µL of MHB to wells 2 through 12.
-
Prepare an initial dilution of your chalcone stock solution in MHB. Add 200 µL of this solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no chalcone).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.[11][12]
-
2. Agar Well Diffusion Assay
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Chalcone solution of known concentration
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., a standard antibiotic) and negative control (solvent)
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[13]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.[14][15]
-
Well Creation: Allow the plate to dry for 3-5 minutes. Use a sterile cork borer to create wells of 6-8 mm in diameter in the agar.[15]
-
Application of Test Substance: Carefully pipette a fixed volume (e.g., 50-100 µL) of the chalcone solution, positive control, and negative control into separate wells.[14]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent MIC Values
Caption: A flowchart for troubleshooting inconsistent MIC results.
Diagram 2: Proposed Antibacterial Mechanisms of Action for Chalcones
Caption: Key antibacterial mechanisms of chalcone compounds.[3][16][17][18][19]
Diagram 3: Logical Flow for Agar Well Diffusion Assay
Caption: A step-by-step workflow for the agar well diffusion assay.
References
- 1. ijpcat.com [ijpcat.com]
- 2. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Modes of Action of the Antimicrobial Chalcones BC1 and T9A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Chalcones, Screening In silico and In vitro and Evaluation of Helicobacter pylori Adhesion by Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and validation of the mode of action of the chalcone anti-mycobacterial compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 14. chemistnotes.com [chemistnotes.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Chalcone Derivatives as Antibacterial Agents: An Updated Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new reduced chalcone-derivative affects the membrane permeability and electric potential of multidrug-resistant Enterococcusfaecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4'-Hydroxy-2,4-dimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-Hydroxy-2,4-dimethoxychalcone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Claisen-Schmidt condensation reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: Molar ratios of reactants (4-hydroxyacetophenone and 2,4-dimethoxybenzaldehyde) are not optimal. 2. Ineffective Catalyst: The base or acid catalyst is weak, impure, or used in an incorrect amount. 3. Suboptimal Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions. 4. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 5. Poor Quality Starting Materials: Reactants or solvents are impure. | 1. Optimize Stoichiometry: Start with a 1:1 molar ratio of the acetophenone to the benzaldehyde. Consider a slight excess (1.05 to 1.2 equivalents) of the benzaldehyde. 2. Catalyst Optimization: For base-catalyzed reactions, use a strong base like NaOH or KOH (typically 1-2 equivalents). For acid-catalyzed reactions, ensure the acid is anhydrous and used in appropriate catalytic amounts.[1] 3. Temperature Control: For conventional heating, maintain a constant temperature, typically between room temperature and 50°C. For microwave-assisted synthesis, carefully control the temperature to avoid decomposition. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product. Extend the reaction time if necessary. 5. Ensure Purity: Use freshly purified starting materials and anhydrous solvents. |
| Formation of Side Products | 1. Cannizzaro Reaction: Disproportionation of the aldehyde in the presence of a strong base. 2. Michael Addition: The enolate of the acetophenone adds to the α,β-unsaturated ketone product. 3. Self-Condensation of Acetophenone: The acetophenone reacts with itself. 4. Polymerization: Especially at higher temperatures. | 1. Control Base Concentration: Use the minimum effective concentration of the base. Add the aldehyde slowly to the reaction mixture. 2. Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the formation of the Michael adduct. 3. Slow Addition of Base: Add the base catalyst slowly to the mixture of the aldehyde and ketone to favor the cross-condensation. 4. Maintain Optimal Temperature: Avoid excessive heating. |
| Difficult Product Purification | 1. Oily Product: The product does not crystallize easily. 2. Co-precipitation of Impurities: Side products crystallize along with the desired chalcone. 3. Product is Highly Soluble in Recrystallization Solvent: Leading to low recovery. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution for an extended period. If it remains an oil, consider purification by column chromatography. 2. Optimize Recrystallization: Use a solvent system where the chalcone has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. Common solvents for chalcone recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.[1][2] 3. Solvent Selection: Test a range of solvents and solvent mixtures to find the optimal conditions for recrystallization. |
| Scaling-Up Challenges | 1. Exothermic Reaction: The reaction can become difficult to control on a larger scale. 2. Mixing Inefficiencies: Inadequate mixing can lead to localized "hot spots" and increased side product formation. 3. Product Isolation: Filtration and drying of large quantities of product can be challenging. | 1. Efficient Heat Management: Use a reaction vessel with a large surface area for cooling and a reliable temperature control system. Consider slow, controlled addition of reagents. 2. Mechanical Stirring: Employ efficient mechanical stirring to ensure homogeneity of the reaction mixture. 3. Appropriate Equipment: Use large-scale filtration apparatus (e.g., Buchner funnel with a vacuum flask) and a vacuum oven for efficient drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and well-established method is the Claisen-Schmidt condensation.[1] This reaction involves the base- or acid-catalyzed condensation of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde.
Q2: Which catalyst is better for this synthesis, a base or an acid?
A2: Base catalysis, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent like ethanol, is generally more common and often provides higher yields for chalcone synthesis.[1] Acid catalysts can also be used, but they may lead to lower yields and more side reactions.
Q3: What are some "green" or environmentally friendly alternatives for this synthesis?
A3: Several green chemistry approaches have been developed for chalcone synthesis. These include:
-
Solvent-free grinding (mechanochemistry): Reactants and a solid catalyst (like NaOH) are ground together in a mortar and pestle.[1][2] This method often reduces reaction times and eliminates the need for organic solvents.
-
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
-
Ultrasound-assisted synthesis: Sonication can also be used to promote the reaction, offering another energy-efficient alternative.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) will show the disappearance of the starting materials (acetophenone and benzaldehyde) and the appearance of the chalcone product, which typically has a different Rf value.
Q5: My final product is a yellow-orange solid. Is this expected?
A5: Yes, chalcones are α,β-unsaturated ketones with an extended conjugated system, which causes them to absorb light in the visible region. Therefore, they are typically colored solids, often yellow, orange, or reddish.
Q6: What is the best way to purify the synthesized chalcone?
A6: Recrystallization is the most common and effective method for purifying chalcones.[1][2] Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and then the solution is allowed to cool slowly to form pure crystals.
Quantitative Data Summary
The following tables summarize typical yields for chalcone synthesis under various conditions. Note that yields can vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Catalysts and Methods for Chalcone Synthesis
| Catalyst | Method | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| NaOH | Conventional | Ethanol | Room Temp - 50 | 2-24 h | 60-95 |
| KOH | Conventional | Ethanol | Room Temp - 50 | 2-24 h | 60-95 |
| NaOH | Grinding | Solvent-free | Room Temp | 10-30 min | 65-90[2] |
| Acid (e.g., HCl) | Conventional | Various | Varies | Varies | Generally lower than base-catalyzed |
| - | Microwave | Ethanol | Varies | 2-10 min | 70-95 |
Table 2: Purity and Characterization Data for a Representative Chalcone
| Property | Value |
| Appearance | Yellow to orange crystalline solid |
| Melting Point (°C) | Varies depending on purity and specific chalcone |
| Purity (by HPLC) | >95% after recrystallization |
| ¹H NMR | Characteristic peaks for aromatic protons, vinyl protons (doublets with J ≈ 15 Hz for trans isomer), and methoxy groups. |
| ¹³C NMR | Characteristic peak for the carbonyl carbon (~190 ppm) and other aromatic and vinyl carbons. |
| IR (cm⁻¹) | Strong absorption for C=O stretch (~1650-1680 cm⁻¹), C=C stretch (~1550-1600 cm⁻¹), and aromatic C-H stretches. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Claisen-Schmidt Condensation
Materials:
-
4-hydroxyacetophenone
-
2,4-dimethoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (1 equivalent) in ethanol (50-100 mL).
-
Addition of Benzaldehyde: To this solution, add 2,4-dimethoxybenzaldehyde (1 equivalent).
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (2 equivalents in 20-30 mL of water). The addition should be done dropwise to control the initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice (~200 g).
-
Neutralization: Slowly and with stirring, add 1M HCl to neutralize the mixture until it is acidic (pH ~2-3). A yellow-orange precipitate of the crude chalcone will form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification (Recrystallization): Dissolve the crude, dry product in a minimum amount of hot ethanol. If the solution has any insoluble impurities, filter it while hot. Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Final Product: Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Characterization: Determine the melting point, and confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Visualizations
Experimental Workflow for Chalcone Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway: Apoptosis Induction by a Dimethoxychalcone Analog
Caption: Apoptosis induction pathway by a dimethoxychalcone analog.[3][4]
Signaling Pathway: Anti-inflammatory Action of a Dimethoxychalcone Analog
Caption: Anti-inflammatory signaling pathway of a dimethoxychalcone analog.[5][6]
References
- 1. scitepress.org [scitepress.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Chalcones
Welcome to the technical support center for the spectroscopic analysis of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the UV-Vis, NMR, and Mass Spectrometry of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the color of my chalcone solution changing during UV-Vis analysis?
A1: The color of a chalcone solution, particularly for hydroxy or amino-substituted chalcones, can be highly sensitive to pH.[1][2] Changes in pH can lead to deprotonation or protonation of functional groups, which alters the electronic structure and, consequently, the absorption spectrum in the visible range.[1] It is crucial to use buffered solutions to maintain a constant pH throughout the experiment.
Q2: I am observing a gradual change in the UV-Vis spectrum of my chalcone sample even at a constant pH. What could be the cause?
A2: This could be due to photodegradation or photoisomerization. Chalcones can be unstable under UV irradiation, leading to decomposition or isomerization from the more stable trans isomer to the cis isomer.[3][4] This will result in changes in the absorption spectrum over time. To minimize this, protect your sample from light as much as possible and acquire the spectrum promptly.
Q3: My 1H NMR spectrum shows unexpected peaks that don't correspond to my chalcone. What are they?
A3: Unexpected peaks in an NMR spectrum can arise from several sources. Common artifacts include residual solvent peaks (e.g., chloroform-d at 7.26 ppm, DMSO-d6 at 2.50 ppm), impurities from the synthesis (e.g., starting materials like acetophenone or benzaldehyde), or the presence of both cis and trans isomers.[5][6] The vinylic protons of the trans isomer typically show a larger coupling constant (J = 15-16 Hz) compared to the cis isomer.[7]
Q4: In my ESI mass spectrum, I see a peak at [M+23]+ instead of or in addition to [M+H]+. What is this?
A4: The peak at [M+23]+ corresponds to the sodium adduct of your chalcone molecule ([M+Na]+). This is a very common artifact in Electrospray Ionization (ESI) mass spectrometry, arising from the presence of sodium salts in the sample, solvent, or glassware.[8] Similarly, you might observe potassium adducts at [M+39]+.
Q5: My mass spectrum shows significant fragmentation even with a soft ionization technique. Is this normal for chalcones?
A5: Yes, chalcones can undergo fragmentation even with soft ionization methods. Common fragmentation pathways include the loss of a phenyl group, a styryl group, or a molecule of carbon monoxide (CO).[9][10][11] The specific fragmentation pattern will depend on the substitution pattern of the chalcone. For example, the elimination of a water molecule is frequently observed in protonated chalcones.[9]
Troubleshooting Guides
UV-Vis Spectroscopy Artifacts
| Issue | Possible Cause | Recommended Solution |
| Drifting Baseline | Lamp instability, detector saturation, or dirty optics. | Allow the instrument to warm up sufficiently. Dilute the sample if the absorbance is too high. Clean the cuvettes and the instrument's optical components. |
| Inconsistent λmax | pH fluctuations, solvent effects, or temperature changes. | Use a buffered solvent system to maintain a constant pH.[1][2] Ensure the solvent is of high purity and consistent across all measurements.[12] Control the temperature of the cuvette holder. |
| Appearance of New Peaks/Shoulders Over Time | Photodegradation or photoisomerization of the chalcone.[3][13] | Minimize the exposure of the sample to light. Use a shutter for the light source when not acquiring data. Acquire spectra in a timely manner. |
| Broad, Poorly Resolved Peaks | Sample aggregation or presence of impurities. | Try a different solvent or adjust the concentration. Purify the sample using techniques like recrystallization or chromatography.[6][14] |
NMR Spectroscopy Artifacts
| Issue | Possible Cause | Recommended Solution |
| Broad Aromatic or Vinylic Signals | Sample aggregation, presence of paramagnetic impurities, or intermediate chemical exchange. | Use a more dilute solution. Filter the sample to remove any particulate matter. Acquire the spectrum at a different temperature. |
| Unexpected Singlet around 1.6 ppm | Presence of water in the deuterated solvent.[5] | Use a freshly opened ampoule of deuterated solvent. Store solvents over molecular sieves. |
| Signals from Starting Materials | Incomplete reaction or insufficient purification. | Monitor the reaction progress by TLC or NMR to ensure completion.[6] Purify the product thoroughly.[15][16] |
| Complex Multiplets for Vinylic Protons | Presence of both cis and trans isomers. | The trans isomer is usually thermodynamically more stable. The coupling constant for the vinylic protons can differentiate the isomers (Jtrans ≈ 15-16 Hz, Jcis ≈ 8 Hz).[7] |
Mass Spectrometry Artifacts
| Issue | Possible Cause | Recommended Solution |
| Dominant Adduct Ions (e.g., [M+Na]+, [M+K]+) | Presence of salts in the sample or mobile phase. | Use high-purity solvents and reagents. Acidify the mobile phase slightly with formic acid or acetic acid to promote protonation. |
| Formation of Dimers or Higher Order Aggregates | High sample concentration. | Dilute the sample before analysis. |
| Unexpected Fragment Ions | In-source fragmentation, thermal degradation, or presence of impurities. | Optimize the ionization source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation. Ensure the sample is pure. Compare the observed fragmentation with known fragmentation pathways for chalcones.[9][10][17] |
| Poor Ionization/Low Signal Intensity | Inappropriate ionization technique or poor sample solubility. | Try a different ionization method (e.g., APCI instead of ESI).[9] Ensure the chalcone is fully dissolved in the mobile phase. |
Experimental Protocols
General Protocol for UV-Vis Spectroscopic Analysis of a Chalcone
-
Sample Preparation: Prepare a stock solution of the chalcone in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the desired solvent system. If pH control is necessary, use a buffered solution.[2]
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (typically 200-500 nm for chalcones).[18]
-
Blank Measurement: Fill a clean cuvette with the same solvent or buffer used to dissolve the sample. Place it in the spectrophotometer and record a baseline correction or "auto zero."
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The typical absorption bands for chalcones are Band I (340-390 nm) and Band II (220-270 nm).[18]
General Protocol for 1H NMR Spectroscopic Analysis of a Chalcone
-
Sample Preparation: Dissolve 5-10 mg of the purified chalcone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.[19]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.
-
Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the chalcone structure. The vinylic protons typically appear as doublets in the range of δ 7-8 ppm.[20] Aromatic protons also resonate in this region. The carbonyl carbon in 13C NMR typically appears between δ 186 and 197 ppm.[7]
General Protocol for Mass Spectrometric Analysis of a Chalcone
-
Sample Preparation: Prepare a dilute solution of the chalcone (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the parameters for the chosen ionization source (e.g., ESI, APCI) and the mass analyzer.
-
Sample Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the desired mass range. If further structural information is needed, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.[9]
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]+, [M-H]-, or M+•). Analyze the fragmentation pattern to confirm the structure of the chalcone. Common losses include CO, H2O, and phenyl or styryl moieties.[7][9]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for inconsistent UV-Vis spectra.
Caption: Troubleshooting workflow for anomalous mass spectra.
References
- 1. Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06719A [pubs.rsc.org]
- 2. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) [oak.go.kr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thin-Layer Chromatography of Chalcones
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the thin-layer chromatography (TLC) of chalcones.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of chalcones in a direct question-and-answer format.
Q1: What causes streaking or elongated spots on my TLC plate?
A: Streaking is a common issue that can obscure results. The primary causes and their solutions are outlined below:
-
Sample Overload : Applying too much sample to the plate is a frequent cause of streaking.[1][2]
-
Inappropriate Spotting Solvent : If the sample is dissolved in a highly polar solvent, it can lead to a ring-shaped spot or streaking as it may not be compatible with the less polar mobile phase.
-
Solution : Ensure your sample is dissolved in a solvent of low polarity and volatility, allowing for a tight, concentrated spot upon application.
-
-
Acidic or Basic Compounds : Some chalcone derivatives may have strongly acidic or basic functional groups that interact too strongly with the silica gel, causing streaking.
-
Solution : Add a small amount of a modifier to your mobile phase. For acidic chalcones, add a few drops of acetic or formic acid (0.1–2.0%). For basic chalcones, add a few drops of triethylamine (0.1–2.0%) or a small percentage of ammonia in methanol.[1]
-
-
Complex Mixture : If the sample is a complex mixture of compounds with similar polarities, it may appear as a streak.
-
Solution : Try optimizing the solvent system to achieve better separation.
-
Q2: Why are my chalcone spots not moving from the baseline (Rf value is too low)?
A: When spots remain at the origin, it indicates that the compounds have a strong affinity for the stationary phase (silica gel) and are not being effectively moved by the solvent.
-
Cause : The mobile phase (eluent) is not polar enough to move the chalcone derivatives up the plate.[3]
Q3: Why are my chalcone spots running with the solvent front (Rf value is too high)?
A: If the spots travel to the top of the plate with the solvent front, it signifies a low affinity for the stationary phase and a high affinity for the mobile phase.
-
Cause : The mobile phase is too polar for the chalcones being analyzed.[3]
-
Solution : Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, this involves increasing the proportion of hexane.[3]
-
Q4: What should I do if my spots are not separating well?
A: Poor separation between spots (i.e., very similar Rf values) is a common challenge, especially when trying to separate a product from a starting material with similar polarity.
-
Cause : The chosen solvent system does not have the optimal polarity to differentiate between the components of the mixture.[2]
-
Solution 1 : Systematically test different solvent system ratios. Prepare several TLC chambers with varying ratios of your solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find the one that provides the best separation.
-
Solution 2 : Try a different solvent system entirely. Sometimes, changing one of the solvents (e.g., substituting dichloromethane for ethyl acetate) can alter the specific interactions and improve separation.[5]
-
Solution 3 : For compounds that are very difficult to separate, consider using a different stationary phase, such as reversed-phase (C18) silica plates.[1]
-
Q5: Why are there no visible spots on my developed TLC plate?
A: The absence of spots can be frustrating, but it is often due to a few correctable issues.
-
Cause 1 : The sample concentration is too low.[1]
-
Solution : Concentrate your sample or apply the spot multiple times in the same location, allowing the solvent to dry completely between each application.[1]
-
-
Cause 2 : The compound is not UV-active or does not stain. Chalcones are generally UV-active due to their conjugated system, but this is not always guaranteed.[6]
-
Cause 3 : The solvent level in the developing chamber was too high. If the solvent level is above the baseline where the sample was spotted, the sample will dissolve into the solvent pool instead of eluting up the plate.[1]
-
Solution : Always ensure the solvent level in the chamber is below the spotting line.[1]
-
-
Cause 4 : The compound is volatile and may have evaporated from the plate.[1]
-
Solution : This makes TLC analysis difficult. Ensure the plate is developed promptly after spotting.
-
Logical Workflow for Troubleshooting TLC Problems
Caption: A decision tree for troubleshooting common TLC analysis issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC of chalcones?
A: A mixture of a non-polar solvent and a moderately polar solvent is the most common choice. For chalcones, a hexane and ethyl acetate mixture is widely used and serves as an excellent starting point.[9][10] A typical initial ratio to try is 7:3 or 8:2 (hexane:ethyl acetate).[9][10] From there, you can adjust the ratio to optimize the separation based on your initial results.
Q2: How do I calculate the Retention Factor (Rf), and what is the ideal range?
A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[11][12] It is calculated by dividing the distance the compound traveled from the baseline by the distance the solvent front traveled from the same baseline.[6][11][12]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
The Rf value is always between 0 and 1.[11] An ideal Rf value for a well-separated compound is typically between 0.2 and 0.8 . Values outside this range indicate that the solvent system is either not polar enough (low Rf) or too polar (high Rf).
Q3: How does solvent polarity affect the separation of chalcones?
A: Solvent polarity is the most critical factor in achieving good separation in normal-phase TLC (using a polar stationary phase like silica gel).
-
Low Polarity Solvents (e.g., Hexane) : These have weak eluting power and will not move polar compounds significantly. They are good for separating non-polar compounds.
-
High Polarity Solvents (e.g., Ethyl Acetate, Methanol) : These have strong eluting power and will move compounds further up the plate. The more polar the solvent, the higher the Rf value for a given compound.[13][14][15][16][17]
The key is to find a solvent or solvent mixture with a polarity that creates a competition for the chalcone between the stationary phase and the mobile phase, resulting in differential migration and thus, separation.
Q4: Can I use TLC to monitor the progress of a chalcone synthesis reaction?
A: Yes, TLC is an invaluable and rapid technique for monitoring reaction progress.[8][18] By spotting the starting materials and the reaction mixture side-by-side on the same plate (a "co-spot" can also be used), you can observe the consumption of the reactants and the appearance of the product spot over time.[5][8] For example, in a Claisen-Schmidt condensation to form a chalcone, you would monitor the disappearance of the starting benzaldehyde and acetophenone.[8]
Experimental Protocols
General Protocol for Thin-Layer Chromatography of Chalcones
This protocol provides a detailed methodology for performing TLC analysis of chalcones.
-
Preparation of the TLC Plate :
-
Obtain a silica gel TLC plate. Handle the plate only by the edges to avoid contaminating the surface.
-
Using a pencil and a ruler, gently draw a straight line across the plate, about 1 cm from the bottom. This is the baseline or origin.[6]
-
-
Sample Preparation :
-
Dissolve a small amount of your chalcone sample (crude reaction mixture or purified compound) in a volatile solvent like acetone, dichloromethane, or ethyl acetate. The solution should be dilute to prevent overloading the plate.[6]
-
-
Spotting the Plate :
-
Dip a capillary tube into the sample solution.
-
Lightly touch the end of the capillary tube to the pencil line on the plate to apply a small, concentrated spot.
-
Allow the solvent to completely evaporate. If necessary, you can re-spot in the same location to increase the concentration, ensuring the spot remains small.[1]
-
If monitoring a reaction, spot the starting materials, the reaction mixture, and a "co-spot" (reaction mixture spotted on top of the starting material spot) on the baseline.
-
-
Developing the Plate :
-
Pour the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure this level is below the baseline on your TLC plate.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor, which ensures better and more reproducible results. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the cover. Do not disturb the chamber while the solvent ascends the plate by capillary action.[11]
-
-
Completion and Visualization :
-
Allow the solvent to rise until it is about 1 cm from the top of the plate.
-
Immediately remove the plate and, with a pencil, mark the position of the solvent front before it evaporates.[6][11]
-
Allow the plate to dry completely.
-
Visualize the spots. Most chalcones are UV-active and can be seen under a UV lamp (typically at 254 nm).[6][8] Circle the spots with a pencil.
-
If spots are not visible under UV light, use a chemical stain like an iodine chamber or a potassium permanganate dip.
-
-
Data Analysis :
Reference Data
Table 1: Example Solvent Systems and Reported Rf Values for Chalcones
The following table summarizes various solvent systems used for chalcone TLC, providing a reference for selecting an appropriate starting point. Note that Rf values are dependent on the specific chalcone structure, silica gel activity, and experimental conditions.
| Chalcone Type/Derivative | Solvent System (v/v) | Typical Rf Value | Citation |
| Unsubstituted Chalcone | Hexane:Ethyl Acetate (8:2) | ~0.5 | [9] |
| Substituted Chalcones | Hexane:Ethyl Acetate (3:1) | Varies by substituent | [9] |
| Dinitrochalcones | Hexane:Ethyl Acetate (7:3) | Varies by isomer | [10] |
| General Chalcone Synthesis | Hexane:Ethyl Acetate (12:2) | Product spot observed | [21] |
| General Chalcone Synthesis | Hexane:Ethyl Acetate (9:1) | Used to monitor reaction | [8] |
| Wittig Synthesis Product | 100% Dichloromethane (DCM) | Used to monitor reaction | [3] |
Workflow for Optimizing a TLC Solvent System
Caption: A workflow diagram for the systematic optimization of a TLC solvent system.
References
- 1. silicycle.com [silicycle.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01705G [pubs.rsc.org]
- 14. [PDF] Effect of solvent polarity on the photophysical properties of chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 15. Theoretical study of solvent effects on the hyperpolarizabilities of two chalcone derivatives [redalyc.org]
- 16. scispace.com [scispace.com]
- 17. Effect of solvent polarity on the photophysical properties of chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Solved What is the Rf value for the chalcone 2 on the | Chegg.com [chegg.com]
- 20. m.youtube.com [m.youtube.com]
- 21. jetir.org [jetir.org]
Validation & Comparative
A Comparative Guide to 4'-Hydroxy-2,4-dimethoxychalcone and Other Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents. Chalcones, a class of natural and synthetic compounds, have garnered significant interest for their diverse biological activities, including potent antimalarial properties. This guide provides a comparative analysis of 4'-Hydroxy-2,4-dimethoxychalcone against established antimalarial drugs, chloroquine and artemisinin, supported by experimental data to aid in research and drug development endeavors.
Performance Comparison: In Vitro and In Vivo Efficacy
Quantitative data from various studies are summarized below to compare the antimalarial activity of this compound with chloroquine and artesunate. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
In Vitro Antiplasmodial Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of the compounds against chloroquine-susceptible (D6) and chloroquine-resistant (W2) strains of P. falciparum.
| Compound | P. falciparum Strain D6 (Chloroquine-Susceptible) IC50 (µM) | P. falciparum Strain W2 (Chloroquine-Resistant) IC50 (µM) |
| This compound | 4.2[1] | 4.8[1] |
| Chloroquine | < 0.015[2] | > 0.1[2] |
| Artesunate | 0.0014 (NF54 strain)[3] | Not directly available for W2 strain |
Note: Data for artesunate against the D6 and W2 strains were not available in the reviewed literature; data for the chloroquine-sensitive NF54 strain is provided for general comparison.
In Vivo Efficacy: Murine Malaria Models
The 4-day suppressive test (Peter's test) is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in rodent models infected with Plasmodium berghei. The percentage of parasitemia suppression is a key indicator of the compound's activity.
| Compound | Dosage | Mouse Model | Parasitemia Suppression (%) |
| This compound | Not available | P. berghei | Not directly available |
| Chloroquine | 10 mg/kg/day (oral) | P. berghei | ~93-100%[4][5] |
| Artesunate | 30 mg/kg/day (intraperitoneal) | P. vinckei | Curative[6] |
| 80 mg/kg/day (oral) | P. vinckei | Curative[6] |
Note: Direct comparative in vivo efficacy data for this compound using the 4-day suppressive test was not found in the reviewed literature. Data for a related chalcone, 4-nerolidylcatechol derivative, showed 44% suppression at 50 mg/kg/day orally in P. berghei-infected mice.[4]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA.
-
Parasite Culture: P. falciparum strains (e.g., D6 and W2) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure:
-
Synchronized ring-stage parasites are plated in 96-well microtiter plates at a defined parasitemia and hematocrit.
-
The drug dilutions are added to the wells.
-
[3H]-hypoxanthine is added to each well.
-
The plates are incubated for 48 hours under the same conditions as the parasite culture.
-
-
Data Analysis: After incubation, the plates are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the drug concentration.
In Vivo 4-Day Suppressive Test (Peter's Test)
This test evaluates the schizonticidal activity of a compound in mice infected with a rodent malaria parasite.
-
Animal Model: Swiss albino mice are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compound is administered orally or via another appropriate route to groups of mice for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the control group to calculate the percentage of suppression.
Mechanisms of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and the established pathways for chloroquine and artemisinin.
The antimalarial activity of this compound is thought to involve the inhibition of key parasite enzymes.[7][8][9][10] One potential target is falcipain-2, a cysteine protease crucial for the degradation of host hemoglobin into amino acids, which are essential for parasite growth and development.[7][11] By inhibiting falcipain-2, the chalcone may disrupt this vital nutrient supply. Another proposed mechanism is the inhibition of histone acetyltransferases (HATs), enzymes involved in chromatin remodeling and gene expression. Inhibition of HATs could lead to dysregulation of parasite gene expression, ultimately leading to cell death.
Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[12] Inside the vacuole, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[13] Chloroquine inhibits the polymerization of heme into hemozoin, leading to the accumulation of toxic heme, which damages parasite membranes and results in cell lysis.[2][12]
The antimalarial activity of artemisinin and its derivatives is dependent on their endoperoxide bridge.[5] In the presence of heme iron within the parasite, this bridge is cleaved, generating a cascade of reactive oxygen species (ROS).[5][14] These highly reactive radicals cause widespread damage to parasite proteins, lipids, and other essential biomolecules, leading to oxidative stress and parasite death.[5][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Extended Duration of Artesunate Treatment on Parasitological Outcome in a Cytocidal Murine Malaria Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor of Cysteine Protease of Plasmodium malariae Regulates Malapains, Endogenous Cysteine Proteases of the Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The complex of Plasmodium falciparum falcipain-2 protease with an (E)-chalcone-based inhibitor highlights a novel, small, molecule-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Hydroxychalcone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of different positional isomers of monohydroxychalcone. The information presented is supported by experimental data to aid in the understanding of structure-activity relationships and to inform the design of novel antioxidant agents.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of hydroxychalcone isomers is significantly influenced by the position of the hydroxyl group on the aromatic ring. The following table summarizes the IC50 values (in µg/mL) of 2'-hydroxychalcone, 3'-hydroxychalcone, and 4'-hydroxychalcone from various in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant activity.
| Compound | Structure | Hydrogen Peroxide Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) | Reducing Power Assay IC50 (µg/mL) |
| 2'-Hydroxychalcone | 80.8 ± 3.2[1] | 65.7 ± 2.8[1] | 55.2 ± 2.1[1] | 28.4 ± 1.5[1] | |
| 3'-Hydroxychalcone | 88.2 ± 3.5[1] | 72.1 ± 3.1[1] | 63.8 ± 2.9[1] | 35.1 ± 1.8[1] | |
| 4'-Hydroxychalcone | 85.4 ± 3.1[1] | 69.5 ± 2.5[1] | 60.1 ± 2.4[1] | 32.6 ± 1.6[1] |
Note: The data presented is sourced from a single study to ensure consistency in experimental conditions.[1] The study found that the 2'-hydroxy isomer consistently exhibited the most potent antioxidant activity across all assays performed.[1]
Structure-Activity Relationship
The observed differences in antioxidant activity among the hydroxychalcone isomers can be attributed to their molecular structure. The superior activity of 2'-hydroxychalcone may be due to the formation of an intramolecular hydrogen bond between the 2'-hydroxyl group and the adjacent carbonyl oxygen. This configuration can enhance the stability of the resulting phenoxyl radical formed during the antioxidant process, thereby increasing its radical scavenging efficiency.[1] In general, the presence and position of hydroxyl groups are critical determinants of the antioxidant potential of chalcones.
Signaling Pathway: Keap1-Nrf2 Activation by Chalcones
Chalcones are known to exert their antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Experimental Protocols
The following are detailed methodologies for common antioxidant assays used to evaluate hydroxychalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: The hydroxychalcone isomers are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the test compounds. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: Similar to the DPPH assay, stock solutions of the hydroxychalcone isomers are prepared and serially diluted.
-
Reaction Mixture: A small volume of the sample at different concentrations is added to a large volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is read at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃) in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Sample Preparation: The hydroxychalcone isomers are prepared in a suitable solvent.
-
Reaction Mixture: A small volume of the sample is added to a large volume of the FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a short period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically ferrous sulfate (FeSO₄), and the results are expressed as FRAP values (e.g., in µM Fe(II) equivalents).
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant activity of different hydroxychalcone isomers.
References
A Comparative Analysis of 4'-Hydroxy-2,4-dimethoxychalcone's Anti-inflammatory Efficacy in RAW264.7 Macrophages
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory properties of 4'-Hydroxy-2,4-dimethoxychalcone against other chalcone derivatives and the well-established anti-inflammatory drug, dexamethasone. The data presented is derived from studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a standard in vitro model for assessing inflammatory responses.
Executive Summary
Chalcones, a class of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] This guide focuses on this compound and its capacity to mitigate inflammatory responses in RAW264.7 cells. When stimulated with LPS, these macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] The inhibitory effects of this compound and its analogs on these markers provide a quantitative measure of their anti-inflammatory potential. The underlying mechanism of action often involves the modulation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3][6]
Comparative Data on Anti-inflammatory Activity
The following tables summarize the inhibitory effects of this compound and comparator compounds on the production of key inflammatory mediators in LPS-stimulated RAW264.7 cells.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |
| This compound (2,4-DMC) | 10 | approx. 50% | [3][7] |
| 20 | > 90% | [3][7] | |
| 2'-Hydroxy-2,5'-dimethoxychalcone (2,5'-DMC) | 10 | approx. 40% | [3][7] |
| 2'-Hydroxy-2,6'-dimethoxychalcone (2,6'-DMC) | 10 | > 90% | [3][7] |
| 2'-Hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 10 | > 60% | [4][8] |
| 20 | > 80% | [4][8] | |
| 2'-Hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | 10 | approx. 72.58% | [6] |
| Dexamethasone | 10 | Variable, often lower than potent chalcones | [9] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Concentration (µM) | Target | % Inhibition | Reference |
| 2'-Hydroxy-2,6'-dimethoxychalcone (2,6'-DMC) | 10 | PGE2 | Significant Inhibition | [3] |
| 10 | IL-1β | Significant Inhibition | [3] | |
| 10 | IL-6 | Significant Inhibition | [3] | |
| 10 | TNF-α | Significant Inhibition | [3] | |
| 2'-Hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | 20 | PGE2 | Significant Inhibition | [4][10] |
| 20 | IL-1β | Significant Inhibition | [4] | |
| 20 | IL-6 | Significant Inhibition | [4] | |
| 20 | TNF-α | Significant Inhibition | [4] | |
| 2'-Hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | 10 | PGE2 | Significant Inhibition | [6] |
| 10 | IL-6 | Significant Inhibition | [6] | |
| 10 | TNF-α | Significant Inhibition | [6] | |
| Dexamethasone | 1-10 | TNF-α, IL-6 | Potent Inhibition | [11][12][13] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[14] For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified period (typically 1-2 hours) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.[15][16]
Cell Viability Assay (MTT Assay)
To assess the cytotoxicity of the compounds, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.[3] Following treatment with the compounds for 24 hours, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Nitric Oxide (NO) Assay (Griess Assay)
The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17] An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance of the resulting azo dye is measured at approximately 540 nm.[15] The nitrite concentration is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][15] The absorbance is measured using a microplate reader, and the concentrations are calculated based on the respective standard curves.
Western Blot Analysis
To investigate the effects of the compounds on the expression of inflammatory proteins, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), Western blot analysis is performed.[3] Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies against the target proteins, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the key signaling pathways involved in the anti-inflammatory effects of chalcones in RAW264.7 cells.
Caption: Experimental workflow for evaluating anti-inflammatory effects.
Caption: Key signaling pathways in LPS-induced inflammation.
Conclusion
This compound demonstrates significant anti-inflammatory properties in LPS-stimulated RAW264.7 cells by inhibiting the production of key inflammatory mediators. Comparative analysis with other chalcone derivatives reveals that structural modifications can greatly influence the potency of these compounds. While generally effective, the inhibitory profile of this compound on various inflammatory markers may differ from that of other analogs and standard anti-inflammatory drugs like dexamethasone. Further investigation into the structure-activity relationships of these chalcones will be crucial for the development of novel and potent anti-inflammatory agents.
References
- 1. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Cross-Validation of Antibacterial Activity Against Drug-Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel therapeutic agents. This guide provides a comparative analysis of the antibacterial activity of selected compounds against clinically significant drug-resistant bacterial strains, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. The data presented is compiled from recent studies and is intended to offer a clear, objective comparison to aid in the early stages of drug development and research.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various investigational compounds against drug-resistant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] A lower MIC value indicates greater potency.
Table 1: Comparative MIC Values (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Drug | MRSA Strain 1 | MRSA Strain 2 | MRSA Strain 3 | Reference |
| Investigational Compound A | 0.5 | 1 | 0.25 | Fictional Data |
| Investigational Compound B | 2 | 4 | 1 | Fictional Data |
| Vancomycin | 1 | 2 | 1 | Fictional Data |
| Linezolid | 0.5 | 1 | 0.5 | Fictional Data |
Table 2: Comparative MIC Values (µg/mL) Against Multidrug-Resistant Pseudomonas aeruginosa
| Compound/Drug | P. aeruginosa Strain 1 | P. aeruginosa Strain 2 | P. aeruginosa Strain 3 | Reference |
| Investigational Compound C | 4 | 8 | 2 | Fictional Data |
| Investigational Compound D | 16 | 32 | 8 | Fictional Data |
| Ciprofloxacin | >64 | 32 | >64 | Fictional Data |
| Meropenem | 8 | 16 | 4 | Fictional Data |
Experimental Protocols
The determination of antibacterial activity is paramount for the assessment of novel compounds. Standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and comparability of results.[2]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.
a. Preparation of Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Antimicrobial stock solutions of known concentrations.
b. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of the microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first well of each row and perform serial twofold dilutions across the plate.
-
Inoculate each well with 50 µL of the standardized bacterial suspension.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.
a. Preparation of Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Antimicrobial stock solutions of known concentrations.
b. Assay Procedure:
-
Prepare a series of agar plates containing serial twofold dilutions of the antimicrobial agent.
-
Spot-inoculate a standardized bacterial suspension (approximately 10⁴ CFU per spot) onto the surface of the agar plates.
-
Include a growth control plate without any antimicrobial agent.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
c. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
Visualizing Resistance Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of resistance and the experimental procedures is crucial for interpreting antibacterial activity data. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows.
References
A Comparative Guide to Chalcone Synthesis: Pitting Conventional Methods Against Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are pivotal precursors in the synthesis of a wide array of biologically active heterocyclic compounds. Their versatile therapeutic potential, including anti-inflammatory, anticancer, and antioxidant properties, has made their synthesis a focal point of extensive research.[1][2][3][4][5] This guide provides an objective comparison of conventional and green methodologies for chalcone synthesis, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most efficient and sustainable approach.
Performance Comparison: Conventional vs. Green Synthesis
The Claisen-Schmidt condensation reaction stands as the cornerstone of conventional chalcone synthesis, typically involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone in a polar solvent like ethanol.[6][7] While effective, this method is often plagued by long reaction times, moderate yields, and the environmental burden of solvent waste.[8] In contrast, green chemistry approaches offer significant improvements in terms of efficiency and sustainability. These methods, including microwave-assisted synthesis, ultrasound irradiation, and solvent-free grinding, drastically reduce reaction times, often improve yields, and minimize or eliminate the use of hazardous solvents.[9][10][11][12]
The following table summarizes the quantitative comparison of different synthesis methods for a variety of chalcone derivatives, highlighting the clear advantages of green chemistry techniques.
| Chalcone Derivative | Synthesis Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| (2E)-1-ferrocenyl-3-phenyl-prop-2-en-1-one | Conventional | NaOH/Ethanol | 10-40 h | 71-87 | [13] |
| (2E)-1-ferrocenyl-3-phenyl-prop-2-en-1-one | Microwave-assisted | NaOH/Ethanol | 1-5 min | 78-92 | [13] |
| 4,4'-Dihydroxychalcone | Conventional | Inorganic Base | Hours | Low | [8] |
| 4,4'-Dihydroxychalcone | Microwave-assisted | Inorganic Base | Seconds | High | [8] |
| Chloro Chalcone Derivatives | Conventional | NaOH/Ethanol | - | - | [14] |
| Chloro Chalcone Derivatives | Ultrasound-assisted | NaOH/Ethanol | 55-250 min | High | [14] |
| 4-chloro-4'-methyl chalcone | Conventional | - | - | 76.7 | [10] |
| 4-chloro-4'-methyl chalcone | Ultrasound-assisted | - | - | 90.4 | [10] |
| Substituted Chalcones | Conventional | KOH/Ethanol | 24 h | 50-65 | [15] |
| Substituted Chalcones | Microwave-assisted | KOH/Ethanol | 15-30 sec | 90-100 | [15] |
| 1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propen-1-one | Conventional (NUS) | K2CO3 | 4 h | 83.07 | [16] |
| 1-(2,4-dihydroxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)propen-1-one | Ultrasound-assisted (US) | K2CO3 | 20 min | 89.04 | [16] |
| Various Chalcones | Solvent-free Grinding | Solid NaOH | 4-8 min | 75-85 | [11] |
Experimental Protocols
Detailed methodologies for the key synthesis techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Conventional Method: Claisen-Schmidt Condensation
This protocol outlines the classical base-catalyzed synthesis of chalcones.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic ketone (e.g., acetophenone)
-
Base (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolve equimolar amounts of the aromatic aldehyde and aromatic ketone in ethanol in a round-bottom flask.[6]
-
Slowly add an aqueous solution of the base (e.g., 10% KOH) to the reaction mixture with constant stirring.[15]
-
The reaction mixture is typically stirred at room temperature for several hours (e.g., 24 hours) or refluxed.[6][15]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.[6]
-
Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.[6]
Green Method 1: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Base (e.g., anhydrous K2CO3 or KOH)
-
Microwave synthesizer or a domestic microwave oven
Procedure:
-
Thoroughly mix equimolar amounts of the aromatic aldehyde, aromatic ketone, and a solid base like anhydrous K2CO3 to form a paste.[17]
-
Alternatively, dissolve the reactants in a minimal amount of a suitable solvent like ethanol and add a base.[15]
-
Place the reaction mixture in a vessel suitable for microwave irradiation.
-
Irradiate the mixture in a microwave at a specified power (e.g., 480 W) for a short duration (e.g., 15-30 seconds to 3-5 minutes).[15][17]
-
After completion, cool the reaction mixture and dissolve the contents in a solvent like ethanol.[17]
-
Filter to remove any inorganic material, and then concentrate the filtrate to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent to get the pure chalcone.[17]
Green Method 2: Ultrasound-Assisted Synthesis
This protocol employs ultrasonic waves to enhance the reaction rate.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Base (e.g., NaOH)
-
Solvent (e.g., ethanol)
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a flask, dissolve the aromatic aldehyde and aromatic ketone in ethanol.[14]
-
Place the flask in an ultrasonic water bath.
-
Add an aqueous solution of the base (e.g., 30-60% NaOH) dropwise to the mixture under ultrasound irradiation.[14]
-
Continue sonication for the specified time (e.g., 55-250 minutes), monitoring the reaction by TLC.[14]
-
After the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.[14]
-
Filter the precipitated product, wash with water, and recrystallize to obtain the pure chalcone.
Green Method 3: Solvent-Free Grinding
This environmentally benign method eliminates the need for a solvent.
Materials:
-
Aromatic aldehyde
-
Aromatic ketone
-
Solid base (e.g., solid NaOH or anhydrous Ba(OH)2)
-
Mortar and pestle
Procedure:
-
Place the aromatic aldehyde, aromatic ketone, and a solid base in a mortar.[18][19]
-
Grind the mixture vigorously with a pestle for a short period (e.g., 2-5 minutes).[19] A change in color or solidification of the mixture often indicates reaction completion.
-
Allow the reaction mixture to stand for a few minutes.[19]
-
Add ice-cold water to the solid mass and acidify with concentrated HCl.[19]
-
Collect the product by vacuum filtration, wash with water, and recrystallize from a solvent like ethanol.[19]
Visualizing Synthesis and Biological Action
To better understand the processes involved, the following diagrams illustrate a generalized workflow for chalcone synthesis and a key signaling pathway through which chalcones exert their biological effects.
Caption: Generalized workflow for chalcone synthesis comparing conventional and green methods.
Chalcones are known to modulate various signaling pathways, contributing to their therapeutic effects. One of the most significant is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cancer.[1][4]
Caption: Chalcones inhibit the pro-inflammatory NF-κB signaling pathway.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Ultrasound-Assisted Syntheses of Some Derivatives Chalcones and Their Potential Antibacterial Activity [ejchem.journals.ekb.eg]
- 11. rjpn.org [rjpn.org]
- 12. propulsiontechjournal.com [propulsiontechjournal.com]
- 13. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. asianpubs.org [asianpubs.org]
- 16. ijbpas.com [ijbpas.com]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. rsc.org [rsc.org]
- 19. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Reproducibility of Biological Assays for 4'-Hydroxy-2,4-dimethoxychalcone
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common biological assays for evaluating the activity of 4'-Hydroxy-2,4-dimethoxychalcone. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key signaling pathways to aid in the selection and execution of reproducible experimental designs.
This compound is a naturally occurring chalcone that has garnered significant interest for its diverse biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. As with any bioactive compound, the ability to reliably and reproducibly measure its effects is paramount for advancing research and development. This guide addresses the critical aspect of assay reproducibility, offering a comparative look at commonly employed methods.
Comparative Analysis of Biological Assays
The selection of a biological assay is a critical decision that can influence the interpretation of a compound's activity. The following tables provide a summary of quantitative data from various studies on chalcone derivatives, offering a glimpse into the expected range of activity and highlighting the importance of standardized protocols for ensuring reproducibility.
Cytotoxicity Assays
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. A study comparing the MTT and MABA (Microplate Alamar Blue Assay) for screening synthetic chalcones found no significant difference in the minimum inhibitory concentrations (MICs) over time between the two assays, suggesting comparable performance. The MTT assay was noted as a more cost-effective option for rapid in vitro screening of chalcone activity against M. tuberculosis.[1] However, it is crucial to recognize that the choice of assay can be influenced by the chemical nature of the compound being tested. For instance, studies on green tea polyphenols have shown that MTT and MTS-based assays can sometimes underestimate the anti-proliferative effects compared to methods that quantify ATP or DNA.[2]
| Chalcone Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 4'-hydroxy-2,4,6,3'-tetramethoxychalcone | K562 | MTT | 0.03 | |
| Prenylated chalcone 12 | MCF-7 | MTT | 4.19 ± 1.04 | [3] |
| Prenylated chalcone 13 | MCF-7 | MTT | 3.30 ± 0.92 | [3] |
| Prenylated chalcone 12 | ZR-75-1 | MTT | 9.40 ± 1.74 | [3] |
| Prenylated chalcone 13 | ZR-75-1 | MTT | 8.75 ± 2.01 | [3] |
| Prenylated chalcone 12 | MDA-MB-231 | MTT | 6.12 ± 0.84 | [3] |
| Prenylated chalcone 13 | MDA-MB-231 | MTT | 18.10 ± 1.65 | [3] |
Antioxidant Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method for evaluating the antioxidant potential of compounds. The assay's simplicity, speed, and reproducibility make it a popular choice.[4] The IC50 values for various hydroxychalcones in the DPPH assay demonstrate a range of potencies, underscoring the influence of substitution patterns on antioxidant activity.
| Chalcone Derivative | Assay | IC50 (µg/mL) | Reference |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | DPPH | 8.22 | [5] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | DPPH | 6.89 | [5] |
| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | DPPH | 3.39 | [5] |
| 4′-fluoro-2′-hydroxychalcones | DPPH | 190 | [6][7] |
| p-Hidroxy-m-Methoxy Chalcone (pHmMC) | DPPH | 11.9 | [8] |
Anti-inflammatory Assays
The carrageenan-induced paw edema model in rodents is a classical and widely used in vivo assay to screen for acute anti-inflammatory activity.[3][9][10][11] This assay measures the ability of a compound to reduce the swelling caused by the injection of carrageenan, an inflammatory agent. The percentage of edema inhibition is a key parameter for comparison.
| Chalcone Derivative | Model | Dose | Inhibition of Edema (%) | Time Point | Reference |
| Indole-Chalcone Hybrid 4 | Carrageenan-induced mouse paw edema | 10 mg/kg | 61.74 | - | [12] |
| Pyrazoline derivative 6i | Carrageenan-induced paw edema | - | 42.41 | 5 h | [13] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reproducible results. Below are methodologies for key assays relevant to the biological evaluation of this compound.
MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing the cytotoxic effects of compounds on cultured cells.[2][14][15][16]
Materials:
-
This compound
-
Cultured cells (e.g., cancer cell lines)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
DPPH Radical Scavenging Assay
This protocol outlines the steps for determining the antioxidant capacity of this compound.[4][17][18][19]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol
-
Methanol or ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare serial dilutions of this compound and the positive control in the same solvent.
-
In a test tube or microplate well, mix the DPPH solution with different concentrations of the test compound or positive control.
-
Include a control sample containing only the DPPH solution and the solvent.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Carrageenan-Induced Paw Edema Assay
This in vivo protocol is a standard method for evaluating acute anti-inflammatory activity.[3][6][9][10][11][20]
Materials:
-
This compound
-
Carrageenan solution (1% in sterile saline)
-
Experimental animals (e.g., Wistar rats or mice)
-
Vehicle for compound administration (e.g., 1% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Diclofenac Sodium)
-
Plethysmometer
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Divide the animals into groups: control (vehicle), standard drug, and different doses of this compound.
-
Administer the test compound or standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induce inflammation by injecting a sub-plantar injection of carrageenan solution into the right hind paw.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the edema volume and the percentage inhibition of edema for each group compared to the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Chalcones are known to modulate several key signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Some chalcones have been shown to influence the phosphorylation status of key MAPK proteins like ERK, JNK, and p38.
Caption: Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial intracellular signaling pathway that regulates cell growth, survival, and metabolism. Several chalcone derivatives have been reported to exert their effects by modulating this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow for Western Blot Analysis
Western blotting is a key technique to investigate the effects of this compound on protein expression and signaling pathways. Reproducibility in Western blotting depends on meticulous attention to detail at each step.
Caption: A standardized workflow for reproducible Western blot analysis.
By providing this comparative data, detailed protocols, and visual representations of molecular pathways, this guide aims to equip researchers with the necessary tools to conduct robust and reproducible studies on the biological activities of this compound, ultimately accelerating the path from discovery to potential clinical application.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. anjs.edu.iq [anjs.edu.iq]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of 4'-Hydroxy-2,4-dimethoxychalcone and 2',4'-dihydroxy-3,4-dimethoxychalcone
In the landscape of phytochemical research and drug development, chalcones represent a significant class of compounds lauded for their diverse pharmacological potential. This guide provides a detailed comparison of the bioactivities of two specific chalcones: 4'-Hydroxy-2,4-dimethoxychalcone and 2',4'-dihydroxy-3,4-dimethoxychalcone. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their reported biological effects, supported by available experimental data and methodologies.
I. Overview of Compounds
This compound is a naturally occurring chalcone that has been isolated from sources such as the red herbal resin of Dracaena cochinchinensis.[1] It is recognized for a spectrum of biological activities, including antimalarial, antiprotozoal, antibacterial, and antifungal properties.[1]
2',4'-dihydroxy-3,4-dimethoxychalcone (DHDM) is a dihydroxylated chalcone derivative. While its natural occurrence is less documented, it has been synthesized and evaluated for its antioxidant and potential antimalarial activities.[2] Its bioactivity profile is still under investigation, with current research focusing on its electrochemical properties and computational analysis of its interaction with biological targets.
II. Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivities of the two chalcones. It is important to note that the extent of research on these two specific compounds varies, with more extensive data available for analogues of the dihydroxy chalcone.
Table 1: Antiproliferative and Cytotoxic Activity
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ | Reference |
| This compound | Data Not Available | - | - | - |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | Data Not Available | - | - | - |
| Related Dihydroxychalcone: 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (Hepatoma) | MTT | 32.3 ± 1.13 µM | [3] |
| HeLa (Cervical Cancer) | MTT | 10.05 ± 0.22 µM | [4] | |
| C-33A (Cervical Cancer) | MTT | 15.76 ± 1.49 µM | [4] | |
| SiHa (Cervical Cancer) | MTT | 18.31 ± 3.10 µM | [4] | |
| Related Dihydroxychalcone: 2',4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | CCK-8 | 25.97 µM | [5] |
| MM.1S (Multiple Myeloma) | CCK-8 | 18.36 µM | [5] | |
| U266 (Multiple Myeloma) | CCK-8 | 15.02 µM | [5] |
No direct experimental data on the anticancer activity of this compound or 2',4'-dihydroxy-3,4-dimethoxychalcone was found in the reviewed literature. Data for structurally related dihydroxychalcones are provided for context.
Table 2: Antimalarial Activity
| Compound | Plasmodium falciparum Strain | Assay | IC₅₀ | Reference |
| This compound | D6 | In vitro | 4.2 µM | [1] |
| W2 | In vitro | 4.8 µM | [1] | |
| 2',4'-dihydroxy-3,4-dimethoxychalcone (DHDM) | - | Computational Docking (Falcipain-2) | - | [2] |
The antimalarial activity of 2',4'-dihydroxy-3,4-dimethoxychalcone has been predicted through computational studies, but experimental IC₅₀ values are not currently available.
Table 3: Antimicrobial Activity
| Compound | Organism | Assay | MIC / IC₅₀ | Reference |
| This compound | General Antibacterial & Antifungal | Not Specified | Data Not Available | [1] |
| 2',4'-dihydroxy-3,4-dimethoxychalcone | Data Not Available | - | - | - |
While this compound is reported to have antibacterial and antifungal activities, specific Minimum Inhibitory Concentration (MIC) values were not found in the available literature. No antimicrobial data was found for 2',4'-dihydroxy-3,4-dimethoxychalcone.
Table 4: Antioxidant Activity
| Compound | Assay | Result | Reference |
| This compound | Data Not Available | - | - |
| 2',4'-dihydroxy-3,4-dimethoxychalcone (DHDM) | Rotating Ring-Disk Electrode (RRDE) Voltammetry | Lower antioxidant activity towards superoxide radical compared to butein. | [2] |
III. Signaling Pathways and Mechanisms of Action
This compound
Detailed studies on the specific signaling pathways modulated by this compound are limited. However, research on structurally similar chalcones provides potential insights. For instance, 4,4'-dimethoxychalcone has been shown to induce ferroptosis in cancer cells by synergistically activating the Keap1/Nrf2/HMOX1 pathway and inhibiting ferrochelatase (FECH).[6] Additionally, 4-hydroxychalcone has been found to attenuate allergic airway inflammation by activating the Nrf2/GPx4 pathway.[7] These findings suggest that the Nrf2 pathway, a critical regulator of cellular antioxidant responses, may be a relevant target for this class of compounds.
2',4'-dihydroxy-3,4-dimethoxychalcone (DHDM)
Experimental data on the signaling pathways affected by DHDM is scarce. However, studies on other dihydroxychalcones provide valuable comparative information. For example, 2',4-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been shown to induce apoptosis and G1 cell cycle arrest in hepatocellular carcinoma cells through the suppression of the PI3K/AKT signaling axis.[8] Similarly, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) suppresses the proliferation of multiple myeloma cells and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway.[5][9] These findings suggest that dihydroxychalcones may commonly exert their anticancer effects by targeting this critical cell survival and proliferation pathway.
IV. Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of chalcone bioactivities.
Antiproliferative/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
In Vitro Antimalarial Assay (P. falciparum)
-
Parasite Culture: P. falciparum strains (e.g., D6, W2) are cultured in human erythrocytes in a complete medium under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: The chalcones are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, the parasite culture (typically at the ring stage) is exposed to the different concentrations of the chalcones.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) under the same conditions as the parasite culture.
-
Growth Inhibition Assessment: Parasite growth can be assessed by various methods:
-
Microscopy: Giemsa-stained smears are prepared, and the parasitemia is determined by counting the number of infected red blood cells.
-
Fluorometric Assay: DNA-intercalating dyes (e.g., SYBR Green I or DAPI) are used to quantify the parasite DNA, which correlates with parasite growth.
-
Radioisotope Incorporation: The incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) into the parasite's nucleic acids is measured.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the untreated control. The IC₅₀ value is then determined by plotting the inhibition data against the log of the drug concentration.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Cells treated with the chalcones are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software.
V. Conclusion
This comparative guide highlights the current state of knowledge regarding the bioactivities of this compound and 2',4'-dihydroxy-3,4-dimethoxychalcone.
This compound shows clear promise as an antimalarial agent, with potent activity against drug-sensitive and resistant strains of P. falciparum. While its broader antimicrobial activities are noted, a lack of quantitative data limits a full assessment of its potential in these areas.
2',4'-dihydroxy-3,4-dimethoxychalcone has demonstrated antioxidant properties, although its activity appears to be lower than that of some other flavonoids like butein. The significant body of research on structurally similar dihydroxychalcones suggests that DHDM may possess anticancer activity, potentially through the modulation of key signaling pathways like PI3K/Akt/mTOR. However, direct experimental evidence for this is currently lacking.
For drug development professionals, this compound presents a more immediate candidate for further investigation in the field of antimalarials. In contrast, 2',4'-dihydroxy-3,4-dimethoxychalcone represents a lead compound that requires more extensive primary screening to fully elucidate its bioactivity profile, particularly in the context of cancer. Future research should focus on generating robust quantitative data for both compounds across a range of biological assays to enable a more direct and comprehensive comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid 4,4'-dimethoxychalcone induced ferroptosis in cancer cells by synergistically activating Keap1/Nrf2/HMOX1 pathway and inhibiting FECH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxychalcone attenuates ovalbumin-induced allergic airway inflammation and oxidative stress by activating Nrf2/GPx4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Chalcone Derivatives on Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various chalcone derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a class of organic compounds that have garnered significant interest in cancer research due to their diverse biological activities.[1][2][3] Their relative ease of synthesis allows for the creation of a wide array of derivatives, which have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][5] These derivatives often act through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[1][2][3][6][7] This guide summarizes the cytotoxic activity of several chalcone derivatives and outlines the experimental protocols used to evaluate their efficacy.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chalcone derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic potency.
| Chalcone Derivative/Hybrid | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Chalcone-Coumarin Hybrid (38) | HCT116 | Colon Carcinoma | 3.6 | [1] |
| Chalcone-Coumarin Hybrid (39) | HeLa | Cervical Cancer | 4.7 | [1] |
| Chalcone-Coumarin Hybrid (39) | C33A | Cervical Cancer | 7.6 | [1] |
| Chalcone-Coumarin Hybrid (40) | HEPG2 | Liver Cancer | 0.65 - 2.02 | [1] |
| Chalcone-Coumarin Hybrid (40) | K562 | Leukemia | 0.65 - 2.02 | [1] |
| Chalcone-Indole Hybrid (42) | Various (HepG2, A549, MCF-7, etc.) | Liver, Lung, Breast, etc. | 0.23 - 1.8 | [1] |
| Thiazole-Containing Chalcone (35) | Drug-Resistant Cell Lines | Various | 2.72 - 41.04 | [1] |
| Chalcone-Pyrazole Hybrid (31) | HCC (Hepatocellular Carcinoma) | Liver Cancer | 0.5 - 4.8 | [1] |
| Brominated Chalcone (15) | Gastric Cancer Cells | Gastric Cancer | 3.57 - 5.61 | [1] |
| Quinoline-Chalcone Derivative (12e) | MGC-803 | Gastric Cancer | 1.38 | [8][9] |
| Quinoline-Chalcone Derivative (12e) | HCT-116 | Colon Carcinoma | 5.34 | [8][9] |
| Quinoline-Chalcone Derivative (12e) | MCF-7 | Breast Cancer | 5.21 | [8][9] |
| 2-acetylthiophene Chalcone (3c) | MCF-7 | Breast Cancer | 5.52 - 34.23 | [10] |
| 2-acetylthiophene Chalcone (3c) | MDA-MB-231 | Breast Cancer | 5.52 - 34.23 | [10] |
| Bis-Chalcone (5a) | MCF7 | Breast Cancer | 7.87 ± 2.54 | [11] |
| Bis-Chalcone (5b) | MCF7 | Breast Cancer | 4.05 ± 0.96 | [11] |
| Bis-Chalcone (5a) | HCT116 | Colon Carcinoma | 18.10 ± 2.51 | [11] |
| Bis-Chalcone (9a) | HCT116 | Colon Carcinoma | 17.14 ± 0.66 | [11] |
| Diaryl Ether Chalcone (25) | MCF-7 | Breast Cancer | 3.44 ± 0.19 | [12] |
| Diaryl Ether Chalcone (25) | HepG2 | Liver Cancer | 4.64 ± 0.23 | [12] |
| Diaryl Ether Chalcone (25) | HCT116 | Colon Carcinoma | 6.31 ± 0.27 | [12] |
| Ciprofloxacin/Thiazole Chalcone (4b, 4d) | HL-60, RPMI-8226 | Leukemia | 0.3 - 3.70 | [13] |
| Ciprofloxacin/Thiazole Chalcone (4b, 4d) | HCT-116 | Colon Carcinoma | 0.3 - 3.70 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of chalcone derivatives are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3 x 10³ to 6 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period, typically 48 hours.[10][11]
-
MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.
-
Cell Treatment: Cells are grown on coverslips and treated with the chalcone derivative for the desired time.
-
Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: The cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: The cells are stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic nuclear changes.[10]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the chalcone derivative, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. This can reveal if a compound induces cell cycle arrest at a specific phase, such as the G2/M phase.[1][15]
Mandatory Visualization
The following diagrams illustrate a common experimental workflow for evaluating cytotoxic compounds and a key signaling pathway often targeted by chalcone derivatives.
Caption: Experimental workflow for assessing the cytotoxicity of chalcone derivatives.
Caption: Mitochondrial (intrinsic) apoptosis pathway induced by chalcone derivatives.
Mechanisms of Action
Chalcone derivatives exert their anticancer effects through a variety of mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death.[1][6] Many chalcones trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[6]
Furthermore, many chalcone derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.[1][6][15] This prevents cancer cells from dividing and proliferating. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.[6] Some chalcones also target other important signaling pathways involved in cancer progression, including the NF-κB and PI3K/Akt pathways.[2][7][16] The ability of chalcones to interact with multiple cellular targets contributes to their potent and broad-spectrum anticancer activity.[2]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - ProQuest [proquest.com]
- 4. Synthesis and antitumor activity of novel chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chalcone inhibits the proliferation of human breast cancer cell by blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic effect of chalcone derivatives of 2-acetylthiophene in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. brieflands.com [brieflands.com]
- 15. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 4'-Hydroxy-2,4-dimethoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4'-Hydroxy-2,4-dimethoxychalcone, a naturally occurring chalcone, and its potential mechanisms of action. By synthesizing available experimental data, this document aims to offer a validated perspective on its biological activities and compares it with other relevant compounds.
Overview of this compound and Alternatives
This compound is a natural chalcone derivative found in the red herbal resin of Dracaena cochinchinensis.[1] Like other chalcones, it is recognized for a wide spectrum of biological activities, including antimalarial, antiprotozoal, antibacterial, and antifungal properties.[1] This guide will focus on its anti-inflammatory and anticancer activities, comparing it with structurally similar and functionally relevant compounds.
Alternative Compounds for Comparison:
-
4'-Hydroxychalcone: A simpler chalcone derivative that provides a baseline for understanding the effects of the methoxy group substitutions.
-
2'-Hydroxy-4',6'-dimethoxychalcone: A structural isomer, insights into which can help elucidate the importance of the substitution pattern on the A ring for biological activity.
-
Resveratrol: A well-characterized natural polyphenol with established anti-inflammatory and anticancer effects, serving as a benchmark compound.
-
Parthenolide: A sesquiterpene lactone known for its potent inhibition of the NF-κB signaling pathway, a common target for chalcones.
Comparative Analysis of Biological Activity
The primary mechanisms of action attributed to this compound and related compounds involve the modulation of key signaling pathways implicated in inflammation and cancer.
Anti-inflammatory Activity
The anti-inflammatory effects of chalcones are often mediated through the inhibition of the NF-κB signaling pathway.
Table 1: Comparison of Anti-inflammatory Activity
| Compound | Target Pathway/Molecule | IC50 / Effective Concentration | Cell Line / Model | Reference |
| This compound | (Predicted) NF-κB, iNOS, COX-2 | Not explicitly reported | - | - |
| 4'-Hydroxychalcone | NF-κB (via proteasome inhibition) | 30 µM (for NF-κB inhibition) | K562, Jurkat | [2][3] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | NO production | ~10 µM | RAW 264.7 | [4] |
| Resveratrol | NF-κB, COX-2 | 10-50 µM | Various | - |
| Parthenolide | NF-κB (IKK inhibition) | 5-10 µM | Various | - |
Note: Data for this compound is inferred from the activities of structurally related chalcones.
Anticancer Activity
The anticancer properties of chalcones are linked to the induction of apoptosis, cell cycle arrest, and modulation of various survival signaling pathways.
Table 2: Comparison of Anticancer Activity
| Compound | Mechanism of Action | IC50 | Cell Line | Reference |
| This compound | Antimalarial (anti-parasitic) | 4.2 µM (D6), 4.8 µM (W2) | P. falciparum | [1] |
| 4,4'-Dimethoxychalcone | Induction of apoptosis via ER stress and autophagy disruption | Not specified | Cancer cells | [5][6] |
| 2',4-Dihydroxy-4',6'-dimethoxychalcone | Autophagy and mitochondrial apoptosis | Not specified | Breast cancer cells | [7] |
| Resveratrol | Apoptosis, cell cycle arrest | 20-100 µM | Various cancer cells | - |
| Parthenolide | Apoptosis, ROS generation | 1-10 µM | Various cancer cells | - |
Note: The anticancer mechanism for this compound is not well-documented; however, its antimalarial activity suggests cytotoxic potential.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the mechanism of action of this compound.
NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is adapted from studies on 4'-hydroxychalcone.[2]
-
Cell Culture and Treatment: Culture Jurkat or K562 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells and allow them to adhere overnight. Pre-incubate cells with this compound (e.g., at 10, 30, 50 µM) for 4 hours.
-
Stimulation: Activate the NF-κB pathway by treating the cells with TNF-α (20 ng/mL) for 30 minutes.
-
Nuclear Extract Preparation: Harvest the cells and isolate nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
EMSA: Incubate the nuclear extracts with a 32P-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence. Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualization: Dry the gel and visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of NF-κB binding.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This is a standard protocol for assessing apoptosis.[8]
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and treat with varying concentrations of this compound (e.g., 5, 10, 20 µM) for 24 hours.
-
Cell Staining: Harvest the cells (including floating cells) and wash with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in protein expression and phosphorylation states.[9]
-
Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS for inflammation studies) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., p-p65, IκBα, p-p38, cleaved caspase-3, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence for this compound is still emerging, the available data on its antimalarial activity and the well-documented mechanisms of structurally similar chalcones provide a strong foundation for validating its anti-inflammatory and anticancer potential. The proposed primary mechanism involves the inhibition of the NF-κB pathway, likely through proteasome inhibition, and the induction of apoptosis. Further research using the outlined experimental protocols is necessary to fully elucidate its specific molecular targets and to establish a comprehensive comparative profile. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. josorge.com [josorge.com]
- 3. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Chalcones in Inhibiting Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of aromatic ketones, are precursors of flavonoids and isoflavonoids in plants and have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production, a critical mediator in inflammatory processes. This guide provides a head-to-head comparison of various chalcone derivatives, summarizing their inhibitory efficacy on NO production with supporting experimental data and detailed protocols.
Quantitative Comparison of Chalcone Derivatives
The inhibitory activity of chalcones on nitric oxide production is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a range of synthetic chalcone derivatives, as determined in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Lower IC50 values indicate higher potency.
| Chalcone Derivative | IC50 (µM) | Reference |
| 2'-Methoxy-3,4-dichlorochalcone (Ch15) | 7.1 | [1][2] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone (Ch31) | 7.8 | [1][2] |
| 2'-Hydroxy-6'-methoxychalcone (Ch29) | 9.6 | [1][2] |
| 2'-Hydroxy-4',6'-dimethoxychalcone (Ch35) | 9.6 | [1][2] |
| 3-(2-Hydroxyphenyl)-1-(thiophen-3-yl)prop-2-en-1-one (TI-I-174) | 5.75 | [3] |
| RK-I-105 | 9.63 | [3] |
| Fluorinated Chalcone 17 | 0.03 | [4] |
| 4-Dimethylamino-2',5'-dimethoxychalcone (6) | < 1 (submicromolar) | [5] |
| 3-(2,5-dimethoxyphenyl)-1-(1H-pyrrol-2-yl)-prop-2-en-1-one (16) | 12.1 ± 1.5 | [1] |
Structure-Activity Relationship Insights
The inhibitory potency of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings (A and B rings). Key structural features that enhance inhibitory activity against NO production include:
-
Methoxyl and Hydroxyl Groups: A methoxyl group on the A-ring, particularly at the 2' or 6' position adjacent to the carbonyl group, with or without a hydroxyl group at the 2' or 6' position, is favorable for potent inhibition.[2][6]
-
Halogen Substitution: Halogen substitution on the B-ring, especially at the 3-position, contributes to increased inhibitory activity.[2][6]
-
Fluorination: The introduction of fluorine atoms can dramatically increase potency, as seen with certain dimethoxy- and trimethoxychalcone derivatives.[4]
-
Dimethylamino Group: The presence of a dimethylamino group can lead to submicromolar inhibition of NO production.[5]
-
Heterocyclic Moieties: Chalcones incorporating heterocyclic rings, such as pyrrole, have also demonstrated significant inhibitory activity.[1]
Mechanisms of Action
Chalcones inhibit NO production through various mechanisms, often depending on their specific chemical structure.[1][2] These mechanisms include:
-
Down-regulation of iNOS Expression: Several potent chalcones, such as 2'-methoxy-3,4-dichlorochalcone and 2'-hydroxy-3-bromo-6'-methoxychalcone, have been shown to suppress the expression of the inducible nitric oxide synthase (iNOS) enzyme at the protein level.[1][2]
-
Inhibition of Upstream Signaling Pathways: The expression of iNOS is regulated by transcription factors like NF-κB and AP-1. Some chalcones exert their effect by inhibiting the activation of these pathways.[2][3] For instance, certain derivatives have been shown to suppress the activation of NF-κB.[2]
-
Induction of Heme Oxygenase-1 (HO-1): The chalcone derivative TI-I-174 has been found to suppress NO production through the induction of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[3]
-
Direct iNOS Enzyme Inhibition: While many chalcones act by downregulating iNOS expression, some may also directly inhibit the catalytic activity of the iNOS enzyme.[1]
It is important to note that the reduction in NO levels is generally not due to direct scavenging of NO radicals by the chalcones.[1]
Visualizing the Pathways and Protocols
To better understand the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TI-I-174, a Synthetic Chalcone Derivative, Suppresses Nitric Oxide Production in Murine Macrophages via Heme Oxygenase-1 Induction and Inhibition of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and effect of fluorinated chalcone derivatives on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and inhibitory activity of dimethylamino-chalcone derivatives on the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Activity of the Synthetic Chalcone Derivatives: Inhibition of Inducible Nitric Oxide Synthase-Catalyzed Nitric Oxide Production from Lipopolysaccharide-Treated RAW 264.7 Cells [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of 4'-Hydroxy-2,4-dimethoxychalcone: A Guide for Laboratory Professionals
The proper disposal of 4'-Hydroxy-2,4-dimethoxychalcone is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to established safety protocols and waste disposal regulations is therefore mandatory. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this substance.
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard classifications and disposal recommendations for this compound.
| Parameter | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste transfer.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves resistant to chemicals.
-
Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a suitable respirator.
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation[1].
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound, contaminated solids (e.g., weighing paper, paper towels), and disposable labware in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure lid.
-
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the solution in a labeled, sealed, and compatible hazardous waste container.
-
Do not mix with other incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[1].
-
Containment: For liquid spills, use an absorbent, inert material such as diatomite or universal binders to contain the spill[1]. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup:
-
Collect all contaminated materials (absorbent, cleaning cloths, etc.) and place them in the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol[1].
-
-
Reporting: Report the spill to the appropriate safety officer or department as per your institution's policy.
Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal facility.
-
Labeling: Ensure the waste container is accurately and clearly labeled with its contents, including the full chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for the collection and disposal of the waste. Provide them with the safety data sheet (SDS) for the compound.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for Handling 4'-Hydroxy-2,4-dimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4'-Hydroxy-2,4-dimethoxychalcone (CAS No.: 151135-64-7). Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves (e.g., Nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator (use in well-ventilated areas) | Avoids inhalation of dust or aerosols, especially when handling the powder form[1]. |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a designated and well-ventilated area, preferably a chemical fume hood, is used for handling.
-
Verify that a safety shower and an eye-wash station are readily accessible[1].
-
Gather all necessary PPE as specified in Table 1 and inspect for any damage.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware, etc.) within the designated handling area.
-
-
Handling the Compound:
-
Don the appropriate PPE before opening the container.
-
To avoid generating dust, handle the solid form of the compound with care.
-
If creating a solution, slowly add the compound to the solvent to prevent splashing.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area[1].
-
-
Storage:
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth with water[1].
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].
-
Skin Contact: Rinse the affected skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment as outlined in Table 1[1].
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite)[1].
-
For solid spills, carefully sweep up the material, avoiding dust formation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
-
Collect all contaminated materials in a sealed container for proper disposal[1].
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This compound is very toxic to aquatic life, and release into the environment must be avoided[1].
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[1].
-
Do not dispose of down the drain or in general trash.
-
Chemical and Physical Properties
A summary of the key physical and chemical properties is provided for logistical planning.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol [1][2] |
| Appearance | Yellow Crystalline Solid |
| Purity | 99.76%[2] |
| Melting Point | 100 - 102 °C / 212 - 215.6 °F[3] |
Visual Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
